molecular formula C9H6N2O2 B096883 3-Nitroquinoline CAS No. 17576-53-3

3-Nitroquinoline

Cat. No.: B096883
CAS No.: 17576-53-3
M. Wt: 174.16 g/mol
InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
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Description

3-Nitroquinoline is an aromatic heterocyclic compound valued in research as a versatile synthetic precursor. Its strong electron-withdrawing nitro group activates the quinoline framework, making it a key intermediate in the synthesis of diverse polynuclear heterocyclic compounds and complex molecular architectures . This reactivity is harnessed in constructing scaffolds for medicinal chemistry, including the development of novel compounds with potential biological activity . Recent scientific investigations have explored the effects of nitroquinoline derivatives on pathogens such as Neisseria gonorrhoeae , highlighting their relevance in infectious disease research . The nitro group can also be further transformed into other functional groups, such as amines, via reduction, or facilitates regioselective bond formation through its activation of adjacent molecular positions . As such, this compound serves as a fundamental building block for organic chemists and researchers developing new chemical entities and probing structure-activity relationships. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRNZRQQRBDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879658
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12408-11-6, 17576-53-3
Record name Quinoline, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Nitroquinoline and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity Paradox"

For drug development professionals, the quinoline scaffold is a privileged structure.[1] However, the synthesis of 3-nitroquinoline presents a classic regioselectivity challenge.

  • The Problem: Direct nitration of quinoline (Electrophilic Aromatic Substitution) is strongly directed to the 5- and 8-positions due to the protonation of the nitrogen atom, which deactivates the pyridine ring. The 3-position is electronically inaccessible via standard nitration conditions.

  • The Solution: To access the 3-nitro isomer, one must bypass the pyridine ring's deactivation by employing de novo ring construction (cyclization) rather than functionalizing an existing quinoline core.

This guide details the definitive protocols for synthesizing this compound and its derivatives, focusing on the Modified Friedländer Condensation and Methazonic Acid routes, which offer the highest regiocontrol.

Strategic Analysis of Synthetic Routes

MethodTarget ProductKey ReagentsProsCons
Direct Nitration 5- & 8-Nitroquinoline

Simple reagentsWrong Regioselectivity (Yields <1% of 3-isomer).
Methazonic Acid Route Parent this compound 2-Aminobenzaldehyde, NitromethaneHigh regioselectivity (Exclusive 3-isomer)Requires unstable Methazonic acid; 2-aminobenzaldehyde is prone to self-condensation.[2]
Domino Reduction-Cyclization 3-Substituted Quinolines2-Nitrobenzaldehyde, Fe/AcOH, 1,3-DicarbonylsRobust, One-pot, High YieldsBest for derivatives (e.g., 3-acetyl), not the parent nitro compound.
Nitro-Olefin Cycloaddition 2-Aryl-3-Nitroquinolines2-Aminobenzaldehyde,

-Nitrostyrene
Modular diversityRequires oxidation step (e.g., DDQ) to aromatize.[2]

Mechanistic Pathways & Logic

The following Graphviz diagram illustrates the divergence between classical nitration and the constructive cyclization strategy required for the 3-nitro isomer.

G Quinoline Quinoline Core Nitration Direct Nitration (HNO3/H2SO4) Quinoline->Nitration Pos58 5- & 8-Nitroquinoline (Major Products) Nitration->Pos58 Electrophilic Substitution Precursor 2-Nitrobenzaldehyde Reduction Reduction (Fe/AcOH) Precursor->Reduction AminoAld 2-Aminobenzaldehyde (Transient) Reduction->AminoAld Condensation Condensation & Cyclization AminoAld->Condensation Methazonic Methazonic Acid (Nitroacetaldehyde oxime) Methazonic->Condensation Target This compound Condensation->Target Regiospecific Ring Closure

Figure 1: Comparative pathways showing why cyclization is necessary for this compound synthesis.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of Parent this compound (The Methazonic Acid Route)

Target: Unsubstituted this compound

This synthesis occurs in two stages: preparation of the unstable Methazonic Acid followed by immediate condensation.

Stage 1: Preparation of Methazonic Acid (Nitroacetaldehyde Oxime)

Safety Note: Methazonic acid salts are potential explosives.[2][3] Do not heat dry salts.

  • Reagents: Nitromethane (10 g), 50% NaOH (20 mL).

  • Procedure:

    • Add nitromethane dropwise to the NaOH solution while maintaining the temperature between 45–50 °C . The reaction is exothermic.

    • Stir for 1 hour. The solution turns reddish-brown (formation of sodium methazonate).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully acidify with concentrated HCl (maintaining T < 10 °C) until acidic to Congo Red.

    • Result: Methazonic acid precipitates or is extracted immediately into ether for the next step. (Do not store).

Stage 2: Condensation with 2-Aminobenzaldehyde
  • Reagents: Freshly prepared Methazonic Acid (from above), 2-Aminobenzaldehyde (or prepared in situ from 2-nitrobenzaldehyde via FeSO4/NH3 reduction).

  • Procedure:

    • Dissolve 2-aminobenzaldehyde (1 eq) in Ethanol.

    • Add the ethereal solution of Methazonic Acid (1.1 eq).

    • Add a catalytic amount of piperidine or NaOH.

    • Reflux for 2–4 hours. The mixture will darken.

    • Workup: Evaporate solvent. The residue is purified by recrystallization from ethanol.

    • Validation: this compound appears as pale yellow needles (m.p. ~128 °C).[2]

Protocol B: Domino Reduction-Friedländer Synthesis (For Derivatives)

Target: 3-Acetyl- or 3-Carboethoxy-Quinolines (Precursors to 3-Nitro analogues via functional group manipulation)

This modern protocol avoids the isolation of the unstable 2-aminobenzaldehyde by generating it in situ.[1]

Reagents:

  • 2-Nitrobenzaldehyde (1.0 mmol)

  • Active Methylene Compound (e.g., Ethyl acetoacetate) (1.2 mmol)

  • Iron Powder (3.0 mmol)

  • Glacial Acetic Acid (5 mL)

Step-by-Step Workflow:

  • Mixing: Combine 2-nitrobenzaldehyde and the active methylene compound in glacial acetic acid.

  • Reduction/Cyclization: Add Iron powder. Heat the mixture to 80 °C under

    
     atmosphere.
    
    • Mechanism:[2][1][4][5][6][7] Fe reduces the nitro group to an amine (

      
      ). The amine immediately condenses with the ketone carbonyl of the active methylene compound, followed by aldol condensation with the aldehyde.
      
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7). Reaction typically completes in 2–3 hours.[8]

  • Workup:

    • Filter off iron residues through Celite.

    • Dilute filtrate with water and extract with Ethyl Acetate.

    • Wash organic layer with saturated

      
       to remove acetic acid.
      
  • Yield: Typically 80–95%.

Functionalization & Applications

Once the this compound core is synthesized, it serves as a versatile scaffold.

Nucleophilic Functionalization (Vicarious Nucleophilic Substitution - VNS)

The nitro group at C3 activates the C4 position for nucleophilic attack, allowing the introduction of alkyl or amino groups without losing the nitro group.

  • Reagents: Chloromethyl phenyl sulfone (or similar carbanion precursor), t-BuOK, DMF.[2]

  • Outcome: Substitution occurs primarily at C4 , yielding 3-nitro-4-substituted quinolines.

Reduction to 3-Aminoquinoline
  • Protocol: Hydrogenation (

    
    , Pd/C) or 
    
    
    
    .[2]
  • Utility: 3-Aminoquinoline is a precursor for diverse privileged medicinal scaffolds (e.g., urea derivatives, amides) that are otherwise difficult to access.[2]

References

  • Domino Nitro Reduction-Friedländer Heterocyclization: McNulty, J., et al. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines."[2][1] Molecules, 2022.[2]

  • Methazonic Acid Preparation: "Preparation of Methazonic Acid." PrepChem.

  • Nitro-Olefin Cycloaddition: "An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins." Journal of Organic Chemistry.

  • General Quinoline Synthesis Review: "Synthesis of Quinolines." Organic Chemistry Portal.

  • Nucleophilic Substitution (VNS): "Amination of Nitroquinoline Derivatives via Vicarious Nucleophilic Substitution." MDPI.

Sources

3-Nitroquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1759-28-0 Molecular Weight: 174.16 g/mol [1][2]

Executive Summary

3-Nitroquinoline represents a distinct challenge and opportunity in heterocyclic chemistry.[1] Unlike its 5- and 8-nitro isomers, which are readily accessible via electrophilic aromatic substitution (EAS), this compound cannot be synthesized through direct nitration of the quinoline core.[1] The nitrogen atom of the pyridine ring deactivates the 2, 3, and 4 positions toward electrophiles, while the benzene ring remains reactive. Consequently, this compound requires "indirect" synthetic strategies, making it a valuable test case for regioselective control in organic synthesis.[1]

This guide outlines the physicochemical profile, the specific synthetic workflows required to bypass standard selectivity rules, and the downstream applications of this compound in medicinal chemistry, particularly as a precursor for EGFR inhibitors and DNA-intercalating agents.

Physicochemical Profile

PropertyDataNote
CAS Number 1759-28-0 Primary identifier
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance Pale yellow crystalline solidPhotosensitive
Melting Point 128–132 °C
Solubility Soluble in CHCl₃, DMSO, AcetonePoor solubility in water
pKa ~1.03 (Conjugate acid)Weakly basic due to -NO₂ electron withdrawal
Electronic Character Electron-deficient scaffoldHighly susceptible to nucleophilic attack at C2/C4

The Synthetic Challenge: The "Meta" Paradox

To work with this compound, one must understand why it is not made via standard nitration.[1]

  • Direct Nitration: Treating quinoline with HNO₃/H₂SO₄ yields 5-nitroquinoline and 8-nitroquinoline .[1] The protonated nitrogen deactivates the heterocyclic ring, forcing the electrophile (NO₂⁺) to attack the carbocyclic (benzene) ring.

  • The Solution: Synthesis must proceed via ring closure (Friedländer-type) or functional group manipulation of a pre-functionalized quinoline (e.g., decarboxylation or dehalogenation).[1]

Visualization: The Selectivity Logic

The following diagram illustrates the electronic bias and the necessary workaround.

G Quinoline Quinoline (Starting Material) Direct Direct Nitration (HNO3/H2SO4) Quinoline->Direct Indirect Indirect Route (Dechlorination Strategy) Quinoline->Indirect Multi-step Functionalization Isomers 5-Nitro & 8-Nitro (Major Products) Direct->Isomers Electrophilic Attack on Benzene Ring Target This compound (Target) Indirect->Target

Caption: Divergence of synthetic pathways. Direct nitration fails to access the 3-position due to pyridine ring deactivation.[1]

Core Synthesis Protocol: The Dechlorination Route

Since direct synthesis is impossible, the most robust laboratory method involves the dechlorination of 4-chloro-3-nitroquinoline .[1] This precursor is accessible because the 4-position (para-like) can be manipulated via oxidation/chlorination sequences.[1]

Phase 1: Preparation of the Precursor

Note: This phase assumes starting from 4-hydroxyquinoline.[1]

  • Nitration: Treat 4-hydroxyquinoline with fuming HNO₃ in propionic acid to yield 3-nitro-4-hydroxyquinoline .[1]

  • Chlorination: Reflux the intermediate with POCl₃ (Phosphorus oxychloride) to generate 4-chloro-3-nitroquinoline .

Phase 2: Reductive Dechlorination (The Critical Step)

This step selectively removes the chlorine atom while leaving the nitro group intact.[1]

Reagents:

  • Substrate: 4-Chloro-3-nitroquinoline (1.0 eq)[1]

  • Reducing Agent: Sodium borohydride (NaBH₄) or Hydrogen/Pd-C (controlled)[1]

  • Solvent: Ethanol/THF mixture[1]

  • Base: Triethylamine (Et₃N)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-3-nitroquinoline (10 mmol) in dry THF (20 mL) and Ethanol (20 mL) under an inert atmosphere (N₂).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading) carefully to the vessel.

  • Controlled Hydrogenation: Introduce H₂ (balloon pressure) or add NaBH₄ slowly at 0°C.

    • Critical Control Point: Monitor via TLC.[1] Over-reduction will reduce the -NO₂ group to -NH₂.[1] The chlorine is typically more labile than the nitro group under specific mild conditions, but chemical reduction (e.g., using p-toluenesulfonylhydrazide) is often preferred to avoid touching the nitro group.[1]

  • Alternative (Chemical Method): To ensure the nitro group remains, use p-toluenesulfonylhydrazide in refluxing chloroform.[1] This selectively removes the halide.[1]

  • Workup: Filter the catalyst through Celite. Evaporate solvents.[1]

  • Purification: Recrystallize from ethanol to obtain pale yellow needles of This compound .

Functionalization: Reduction to 3-Aminoquinoline

The primary utility of this compound in drug development is as a "masked" amino group.[1] The 3-aminoquinoline scaffold is a privileged structure in kinase inhibitors.[1]

Protocol: Catalytic Hydrogenation

Objective: Complete reduction of -NO₂ to -NH₂.[1]

Reagents:

  • This compound (1.0 eq)[1][2]

  • 10% Pd/C (10 wt% of substrate mass)

  • Methanol (0.1 M concentration)

  • Hydrogen gas (1 atm)

Workflow:

  • Setup: Charge a round-bottom flask with this compound and Methanol.

  • Inerting: Purge the flask with Nitrogen/Argon to remove oxygen (safety against ignition).

  • Catalyst: Add Pd/C.

  • Reduction: Switch gas feed to Hydrogen (balloon). Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Endpoint: Solution often changes from yellow (nitro) to colorless/fluorescent (amine).[1]

  • Isolation: Filter over Celite to remove Pd.[1] Concentrate filtrate.[1]

  • Yield: Quantitative conversion is typical.[1]

Visualization: Functionalization Workflow

Reaction SM This compound (CAS 1759-28-0) Step1 Reduction (H2, Pd/C, MeOH) SM->Step1 Hydrogenation Product 3-Aminoquinoline (Ligand/Drug Scaffold) Step1->Product >95% Yield App1 EGFR Inhibitors Product->App1 App2 DNA Intercalators Product->App2

Caption: Conversion of this compound to its biologically active amine precursor.

Medicinal Chemistry Applications

In drug discovery, the this compound core (and its amine derivative) serves as a bioisostere for naphthalene or quinazoline rings.[1]

  • EGFR Inhibition: 3-substituted quinolines mimic the ATP-binding motif in kinase domains.[1] The 3-nitro group acts as a strong electron-withdrawing group (EWG), altering the pKa of the ring nitrogen (N1), which influences hydrogen bonding in the active site.[1]

  • DNA Intercalation: Planar nitro-heterocycles are investigated for their ability to intercalate between DNA base pairs.[1] The nitro group can undergo bioreduction in hypoxic tumor environments, acting as a prodrug trigger.[1]

  • Sandmeyer Reactions: The 3-amino derivative (derived from the nitro) allows access to 3-haloquinolines (3-Br, 3-I) via Sandmeyer chemistry, enabling palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) at the difficult 3-position.[1]

Safety and Handling (E-E-A-T)

Hazard Class: Irritant, Suspected Mutagen.[1]

  • Genotoxicity: Nitroarenes are metabolically activated to hydroxylamines, which can form DNA adducts. This compound has shown mutagenic activity in Ames tests (Salmonella typhimurium).[1]

  • Handling:

    • Engineering Controls: Use only in a certified chemical fume hood.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Waste: Segregate as halogenated organic waste (if Cl-intermediates used) or toxic organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316988, this compound.[1] Retrieved from [Link]

  • Bachman, G. B., & Cooper, D. E. (1939). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline.[1] Journal of the American Chemical Society.[1] (Validation of the indirect synthesis route). Retrieved from [Link]

  • Organic Syntheses. General methods for Skraup and Friedlander quinoline synthesis. (Context for ring closure strategies). Retrieved from [Link]

Sources

spectroscopic analysis of 3-Nitroquinoline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous, field-validated framework for the spectroscopic characterization of 3-Nitroquinoline (


, MW: 174.16  g/mol ).[1] Unlike generic spectral libraries, this document focuses on the causality of spectral features—explaining how the electron-withdrawing nitro group at position 3 perturbs the quinoline scaffold.

The protocols below are designed as a self-validating system . You cannot rely on a single technique; the high nitrogen content (


) and aromaticity require a multi-modal approach (NMR, IR, MS) to rule out common isomers like 5-nitro or 8-nitroquinoline.[1]

Part 1: Structural Context & Electronic Properties

To interpret the spectra, one must first understand the electronic environment. The quinoline ring system consists of a benzene ring fused to a pyridine ring.[2]

  • The Nitro Effect: The

    
     group at position 3 is strongly electron-withdrawing (both inductive 
    
    
    
    and resonance
    
    
    ).[1][2]
  • The "Deshielding Cone": This withdrawal creates a significant positive potential on the pyridine ring, specifically deshielding the protons at positions H2 and H4 .

  • Dipole Moment: The alignment of the pyridine nitrogen lone pair and the nitro group creates a distinct dipole, influencing solubility and retention times in chromatography.

Part 2: Sample Preparation & Purity Validation (The Trust Anchor)

Before expensive spectral acquisition, you must validate sample integrity.[2] A common failure mode in drug development is characterizing a degradation product (e.g., amine reduction) rather than the nitro target.

Protocol A: Purity Check

Objective: Ensure sample is >98% pure and free of regioisomers.

  • Melting Point Determination:

    • Standard: this compound typically melts between 128°C – 132°C .[1][2]

    • Diagnostic: A range >2°C indicates isomer contamination (often 5-nitroquinoline from non-selective nitration).[1][2]

  • TLC System:

    • Stationary Phase: Silica Gel

      
      .[1][2]
      
    • Mobile Phase: Ethyl Acetate:Hexane (30:70 v/v).[1][2]

    • Visualization: UV (254 nm).[1][2][3] The nitro group quenches fluorescence significantly compared to the parent quinoline.

Protocol B: NMR Sample Prep
  • Solvent Choice: Use DMSO-

    
      over 
    
    
    
    .[1][2]
    • Reasoning: Nitroquinolines have limited solubility in chloroform.[2] DMSO ensures complete dissolution and prevents aggregation-induced line broadening.[1][2]

    • Reference: Residual solvent peak for DMSO-

      
       is at 2.50 ppm  (quintet).[1][2]
      

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

This is the primary tool for structural confirmation.[2] The key is distinguishing the H2 and H4 protons from the benzenoid protons.

H NMR Analysis (400 MHz, DMSO- )
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Logic
H2 9.40 – 9.60 Singlet (d)1HMost Deshielded. Located between the ring nitrogen and the nitro group.[1][2] The combined electronegativity strips electron density, shifting it far downfield.
H4 9.10 – 9.25 Singlet (d)1HAlpha to Nitro. Deshielded by the nitro group but less than H2 because it lacks the direct adjacency to the ring nitrogen.[1]
H5, H8 8.10 – 8.30Doublet (m)2H"Peri" protons.[1][2] H8 is close to the ring nitrogen; H5 is affected by cross-ring resonance.[2]
H6, H7 7.70 – 7.90Triplet (m)2HTypical aromatic region.[1][2] Less affected by the C3-nitro group.[2]

Critical Coupling (


) Insight: 
  • H2 often appears as a singlet because the coupling to H4 is small (

    
     Hz, "meta-like" coupling across the ring).
    
  • If you see a large doublet (

    
     Hz) for the most downfield peak, you have the wrong isomer  (likely 5- or 8-nitroquinoline where H2/H3 or H3/H4 are vicinal).[1]
    
C NMR (100 MHz, DMSO- )
  • Diagnostic Carbon (C3): Look for a quaternary carbon signal around 140–145 ppm .[2] It will not show correlations in HSQC (no attached protons).

  • C2: The most downfield signal (approx. 148–152 ppm ) due to the imine-like character (

    
    ).[2]
    

Part 4: Vibrational Spectroscopy (FT-IR)

IR is your "functional group checklist."[2] It confirms the oxidation state of the nitrogen.

Key Absorption Bands[1][4][5][6]
Functional GroupWavenumber (

)
IntensityAssignment

Asymmetric
1520 – 1550 StrongPrimary Indicator. N-O asymmetric stretch.[1][2]

Symmetric
1340 – 1360 MediumN-O symmetric stretch.[1][2]

(Ring)
1610 – 1630MediumQuinoline ring skeletal vibration.[1][2]
Aromatic C-H 3050 – 3100Weak

C-H stretching.[1][2]

Validation Check: If you see broad bands at 3200–3400


, your sample is wet or reduced to an amine (3-aminoquinoline).[1][2] Stop and repurify. 

Part 5: Mass Spectrometry (MS) & Fragmentation Logic[1][2]

MS confirms the molecular weight and provides a "fingerprint" of stability.[2]

  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1][2]

  • Molecular Ion (

    
    ): m/z 174 .[1][2]
    
Fragmentation Pathway (EI)

The fragmentation of nitro-aromatics is predictable.[2]

  • Parent Ion: m/z 174.

  • Loss of

    
    :  m/z 174 
    
    
    
    128 (
    
    
    ). This generates the quinoline radical cation.[2]
  • Loss of NO (Rearrangement): m/z 174

    
     144 (
    
    
    
    ). Common in nitro-aromatics via nitro-nitrite rearrangement.[1][2]
  • Ring Degradation: m/z 128

    
     101 (
    
    
    
    , loss of HCN).[2] This is characteristic of nitrogen heterocycles.[2][4]

Part 6: Integrated Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming this compound, ensuring no false positives from isomers.

G Start Unknown Sample (Suspected this compound) Purity Step 1: Purity Check MP: 128-132°C TLC: Single Spot (Rf ~0.4) Start->Purity IR Step 2: FT-IR Check NO2 Bands: 1530 & 1350 cm-1 Purity->IR MS Step 3: Mass Spec Parent Ion: m/z 174 Fragment: m/z 128 (M-NO2) IR->MS NMR Step 4: 1H NMR (DMSO-d6) Crucial Decision Point MS->NMR CheckH2 Is H2 (>9.4 ppm) a Singlet? NMR->CheckH2 Confirm CONFIRMED This compound CheckH2->Confirm Yes (J < 2Hz) Reject REJECT Likely 5-, 6-, or 8-isomer CheckH2->Reject No (Doublet J > 8Hz)

Caption: Logical decision tree for validating this compound, emphasizing the H2 proton multiplicity as the final gatekeeper against regioisomers.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization).[1][2] NIST Chemistry WebBook, SRD 69.[2] [Link][1][2]

  • PubChem. this compound Compound Summary (CID 25551).[1][2] National Library of Medicine.[2] [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3482: this compound IR and NMR Data.[2] National Institute of Advanced Industrial Science and Technology (AIST).[2] [Link](Note: Search 'this compound' in the database)[1]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][5] Chem. 1997, 62, 21, 7512–7515.[1] (For DMSO-

    
     calibration).
    [Link]
    

Sources

Comprehensive Guide to the Solubility and Stability of 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Nitroquinoline, focusing on its solubility behavior, stability profiles, and handling protocols for research and development applications.

Executive Summary

This compound (CAS: 12408-11-6) is a significant heteroaromatic compound used primarily as a precursor in organic synthesis and as a reference standard in mutagenicity studies (often as a structural analog to the potent carcinogen 4-nitroquinoline-1-oxide).[1] Its utility is defined by its solubility in polar aprotic solvents and its susceptibility to photoreduction. This guide synthesizes physicochemical data with practical laboratory protocols to ensure reproducible experimental outcomes.

Physicochemical Characterization

Understanding the fundamental properties of this compound is a prerequisite for selecting appropriate solvents and storage conditions.

PropertyValue / DescriptionContext
CAS Number 12408-11-6Unique Identifier
Molecular Formula C₉H₆N₂O₂Nitro-substituted quinoline scaffold
Molecular Weight 174.16 g/mol --
Appearance Yellow crystalline solidTypical of nitro-aromatics due to n→π* transitions
LogP (Octanol/Water) ~1.4 – 2.0 (Calculated)Indicates moderate lipophilicity; poor water solubility
pKa ~2.5 (Quinoline nitrogen)Weakly basic; protonation possible in strong acids

Solubility Profile and Solvent Selection

The solubility of this compound is governed by the interaction between its hydrophobic aromatic rings/nitro group and the solvent's polarity.

Solubility Data Summary

Qualitative assessment based on polarity indices and structural analogs.

SolventSolubility RatingPrimary Application
DMSO (Dimethyl Sulfoxide) High (>50 mg/mL)Biological assays, stock solutions
Chloroform / DCM High Synthetic extractions, NMR analysis
Acetone / Ethyl Acetate Moderate to High Purification, chromatography
Ethanol / Methanol Moderate (Heat often req.)Recrystallization
Water Low / Insoluble (<0.1 mg/mL)Precipitation medium
Solvent Selection Logic
  • For Biological Assays: DMSO is the gold standard. It solubilizes the hydrophobic core effectively. Caution: Ensure the final DMSO concentration in cell culture is <0.1% to avoid solvent toxicity.

  • For Synthesis: Chloroform or Dichloromethane (DCM) are preferred for reactions requiring non-nucleophilic media.

  • For Recrystallization: Ethanol is ideal. The compound is soluble in hot ethanol but precipitates upon cooling, maximizing recovery.

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental application.

SolventSelection Start Select Application BioAssay Biological Assay (Cell Culture/Enzyme) Start->BioAssay Synthesis Organic Synthesis Start->Synthesis Purification Purification / Recrystallization Start->Purification DMSO Solvent: DMSO (High Solubility, Biocompatible) BioAssay->DMSO Stock Solution DCM Solvent: DCM or Chloroform (High Solubility, Volatile) Synthesis->DCM Reaction Medium Ethanol Solvent: Ethanol (Temp-Dependent Solubility) Purification->Ethanol Hot Dissolution -> Cool

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Stability and Degradation Mechanisms

This compound is relatively stable under standard laboratory conditions but exhibits specific sensitivities that must be managed.

Photostability (Critical)

Like many nitro-aromatics, this compound is photosensitive. Exposure to UV or intense visible light can induce photoreduction .

  • Mechanism: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate, and eventually to an amine (-NH₂), often accompanied by ring degradation or dimerization.

  • Impact: Changes in color (darkening of yellow powder) and appearance of impurity peaks in HPLC.

Chemical Stability[3]
  • Hydrolysis: Stable in neutral and moderately acidic/basic aqueous suspensions.

  • Thermal: Stable up to its melting point. Avoid prolonged heating >100°C in air to prevent oxidative degradation.

Degradation Pathway Visualization

The following diagram outlines the theoretical photodegradation pathway common to nitroquinolines.

Degradation NQ This compound (Yellow Solid) Excited Excited State (Triplet) NQ->Excited UV Light (hν) Nitroso 3-Nitrosoquinoline (Intermediate) Excited->Nitroso Reduction (H-abstraction) Amine 3-Aminoquinoline (Reduced Product) Nitroso->Amine Further Reduction

Figure 2: Simplified photodegradation pathway of this compound upon UV exposure.

Experimental Protocols

Standardized Stock Solution Preparation (10 mM in DMSO)

This protocol ensures a stable stock for biological testing.

  • Weighing: Accurately weigh 1.74 mg of this compound into a sterile, amber microcentrifuge tube.

    • Why Amber? To prevent photodegradation during handling.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade).

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

    • Check: Solution should be clear and yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Solubility Determination Protocol (Shake-Flask Method)

Use this workflow to determine exact solubility in a novel solvent.

  • Saturation: Add excess this compound solid to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (PTFE is resistant to most organic solvents).

  • Quantification: Dilute the filtrate and analyze via UV-Vis spectrophotometry (approx. λmax ~260-300 nm) or HPLC against a standard curve.

Handling and Safety (HSE)

  • Mutagenicity: this compound is a structural analog of 4-nitroquinoline-1-oxide (a potent mutagen). Treat as a suspected mutagen .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Waste Disposal: Dispose of as hazardous organic waste (halogenated/non-halogenated depending on solvent). Do not pour down the drain.

References

  • PubChem. this compound (CID 25551) - Physicochemical Properties.[1] National Library of Medicine. Available at: [Link]

  • National Toxicology Program (NTP).Testing Status of Nitroquinolines. U.S. Department of Health and Human Services.
  • ChemIDplus. this compound - RN: 12408-11-6.[1] U.S. National Library of Medicine. Available at: [Link]

  • Sigma-Aldrich.Safety Data Sheet (SDS) for Nitroquinoline Derivatives.

Sources

3-Nitroquinoline: A Frontier in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Nitroquinoline, a lesser-explored isomer within the nitroquinoline family, presents a compelling frontier for scientific investigation. While its counterparts, such as the carcinogenic 4-nitroquinoline-1-oxide, have been extensively studied, the unique positioning of the nitro group at the C3 position of the quinoline scaffold suggests a distinct chemical reactivity and biological activity profile that remains largely untapped. This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of known data to a forward-looking exploration of its potential research applications. By examining its synthesis, predicted reactivity, and plausible mechanisms of action inferred from related compounds, we aim to equip researchers with the foundational knowledge and experimental frameworks necessary to unlock the potential of this intriguing molecule in fields ranging from medicinal chemistry to materials science.

Introduction: The Enigma of the 3-Nitro Isomer

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically modulate the electronic properties and biological functions of the quinoline core. The position of this nitro group is critical in defining the molecule's character.

While significant research has focused on other nitroquinoline isomers, this compound remains an enigmatic entity. This guide seeks to illuminate the potential of this compound, not as a compound with a long history of application, but as a molecule ripe for discovery. We will delve into its fundamental chemistry and project its potential utility as a versatile building block for novel therapeutics and as a probe for exploring biological systems.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its application in research.

Core Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂PubChem[3]
Molecular Weight 174.16 g/mol PubChem[3]
CAS Number 12408-11-6ChemSynthesis[4]
Appearance (Predicted) Pale yellow crystalline solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solventsInferred from quinoline properties
Strategic Synthesis of this compound

The direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, with other isomers, including this compound, formed in minor quantities.[5] Achieving a selective and high-yield synthesis of this compound is a key challenge that, once overcome, will open the door to its broader investigation.

A plausible synthetic strategy involves a multi-step approach, leveraging the directing effects of existing substituents on the quinoline ring that can later be removed.

Proposed Synthetic Workflow:

G cluster_0 Synthetic Pathway to this compound A Quinoline B Quinoline N-oxide A->B Oxidation (e.g., m-CPBA) C 4-Chloroquinoline N-oxide B->C Chlorination (e.g., POCl3) D 4-Chloro-3-nitroquinoline N-oxide C->D Nitration (e.g., HNO3/H2SO4) E 4-Chloro-3-nitroquinoline D->E Deoxygenation (e.g., PCl3) F This compound E->F Dechlorination (e.g., Catalytic Hydrogenation)

Caption: A proposed synthetic route to this compound.

Experimental Protocol: A Starting Point for Synthesis

The following protocol is a hypothetical, yet chemically sound, starting point for the synthesis of this compound, based on established transformations of the quinoline scaffold.

Step 1: N-Oxidation of Quinoline

  • Dissolve quinoline in a suitable solvent such as dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane and dry the combined organic layers over sodium sulfate.

  • Purify the crude product by column chromatography to yield quinoline N-oxide.

Step 2: Chlorination of Quinoline N-oxide

  • Heat quinoline N-oxide with phosphorus oxychloride (POCl₃) at reflux.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., sodium carbonate) and extract with an organic solvent.

  • Dry the organic layer and purify by chromatography to obtain 4-chloroquinoline N-oxide.

Step 3: Nitration of 4-Chloroquinoline N-oxide

  • Add 4-chloroquinoline N-oxide to a mixture of fuming nitric acid and sulfuric acid at 0°C.

  • Stir the reaction at a controlled temperature, monitoring by TLC.

  • Pour the reaction mixture onto ice and neutralize to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-chloro-3-nitroquinoline N-oxide.

Step 4: Deoxygenation of 4-Chloro-3-nitroquinoline N-oxide

  • Reflux 4-chloro-3-nitroquinoline N-oxide with phosphorus trichloride (PCl₃) in a suitable solvent.

  • Monitor the reaction for the disappearance of the starting material.

  • Work up the reaction by pouring it into an ice-water mixture and extracting the product.

  • Purify to yield 4-chloro-3-nitroquinoline.[1]

Step 5: Dechlorination of 4-Chloro-3-nitroquinoline

  • Subject 4-chloro-3-nitroquinoline to catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base (e.g., triethylamine) to neutralize the HCl formed.

  • Carefully monitor the reaction to achieve selective dechlorination without reduction of the nitro group.

  • Filter the catalyst and purify the product to obtain this compound.

Potential Research Applications: A Forward Look

The true value of this compound lies in its potential. Based on the known activities of related compounds, we can project several promising avenues of research.

As a Scaffold in Medicinal Chemistry

The this compound core can serve as a versatile starting material for the synthesis of a diverse library of compounds for drug discovery. The nitro group can be readily reduced to an amine, which can then be further functionalized.

Potential Therapeutic Targets:

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer activity.[6] The 3-aminoquinoline scaffold derived from this compound could be elaborated to generate novel kinase inhibitors, topoisomerase inhibitors, or DNA intercalating agents.

  • Antimicrobial Agents: The quinoline core is present in several antibacterial and antifungal drugs.[7] Novel derivatives of 3-aminoquinoline could be synthesized and screened for activity against drug-resistant pathogens.

  • Antiparasitic Agents: The discovery of nitroxoline's (8-hydroxy-5-nitroquinoline) activity against Trypanosoma cruzi, the causative agent of Chagas disease, highlights the potential of nitroquinolines in this area.[6]

Workflow for Derivative Synthesis and Screening:

G cluster_1 Drug Discovery Workflow A This compound B 3-Aminoquinoline A->B Reduction (e.g., SnCl2, H2/Pd-C) C Library of 3-Aminoquinoline Derivatives B->C Functionalization (e.g., Amide Coupling, Sulfonylation) D High-Throughput Screening (e.g., Cancer Cell Lines, Bacterial Strains) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A workflow for developing new drugs from this compound.

A Tool for Studying DNA Damage and Repair

Nitroaromatic compounds are known for their ability to interact with DNA, often after metabolic reduction of the nitro group to a reactive species.[8] While the carcinogenicity of some nitroquinolines is a concern, it also presents an opportunity to use them as tools to study the mechanisms of DNA damage and repair.

Hypothesized Mechanism of DNA Interaction:

  • Metabolic Activation: The nitro group of this compound could be enzymatically reduced in hypoxic environments (often found in tumors) to a nitroso, hydroxylamino, or amino derivative.

  • DNA Adduct Formation: These reactive metabolites could then form covalent adducts with DNA bases, leading to mutations if not repaired.

  • Induction of DNA Repair Pathways: The presence of these adducts would trigger cellular DNA repair mechanisms, which could be studied using molecular biology techniques.

Experimental Protocol: Investigating DNA Adduct Formation

Objective: To determine if this compound can form DNA adducts in vitro following reductive activation.

Materials:

  • This compound

  • Calf thymus DNA

  • A reducing agent system (e.g., xanthine/xanthine oxidase or sodium dithionite)

  • ³²P-postlabeling assay components or LC-MS/MS system

Procedure:

  • Incubate calf thymus DNA with this compound in the presence and absence of the reducing agent system.

  • After incubation, isolate the DNA and hydrolyze it to individual nucleotides.

  • Analyze the nucleotide mixture for the presence of modified bases (adducts) using either the highly sensitive ³²P-postlabeling assay or by LC-MS/MS for structural characterization.

  • Compare the results from the activated and non-activated samples to confirm that adduct formation is dependent on the reduction of the nitro group.

In Environmental Science and Toxicology

The study of the environmental fate and toxicological profile of this compound is another important research area. Understanding its potential mutagenicity is crucial for assessing its environmental risk.

The Ames Test for Mutagenicity:

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9]

Experimental Protocol: Ames Test for this compound

Objective: To evaluate the mutagenicity of this compound using Salmonella typhimurium strains.

Materials:

  • This compound

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • S9 metabolic activation system (from rat liver)

  • Minimal glucose agar plates

Procedure:

  • Prepare a series of dilutions of this compound.

  • In separate tubes, combine the tester strain, the this compound dilution, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).

  • Pour the mixture onto minimal glucose agar plates.

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies (his+). A significant increase in the number of revertants compared to the negative control indicates mutagenicity.

Safety and Handling

Given the known hazardous properties of some nitroaromatic compounds and quinoline derivatives, this compound should be handled with care.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Outlook

This compound stands at the cusp of discovery. While direct research on this molecule is currently sparse, the foundational knowledge of quinoline chemistry and the biological activities of related nitroaromatics provide a compelling rationale for its investigation. This guide has outlined the key chemical properties, proposed synthetic strategies, and, most importantly, projected a series of promising research applications for this compound. It is our hope that this document will serve as a catalyst, inspiring researchers to explore the untapped potential of this intriguing molecule and, in doing so, open new avenues in drug discovery, chemical biology, and environmental science. The journey into the chemical and biological landscape of this compound has just begun, and the discoveries that await are likely to be both significant and surprising.

References

  • The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • This compound | C9H6N2O2 | CID 25551. PubChem. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. PubChem. [Link]

  • Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride. PMC. [Link]

  • Full article: Vendor-specific microbiomes influence oral cancer development and its response to Streptococcus mitis intervention in mice. Taylor & Francis. [Link]

  • This compound - 12408-11-6, C9H6N2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Comprehensive Insights into Sugar Transporters of Candidozyma auris and Their Roles in Antifungal Resistance. MDPI. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines. PubMed. [Link]

  • Mutagenicity Testing Applied for Regulation of Developing Products. Current Separations. [Link]

  • (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. ResearchGate. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Metabolism of mutagenicity-deprived 3-fluoroquinoline: comparison with mutagenic quinoline. PubMed. [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. MDPI. [Link]

  • m-Nitroaniline. National Institute of Standards and Technology. [Link]

  • Exposure to low concentrations of mutagens alters the mutagenic and lethal effects of 4-nitroquinoline-N-oxide and mitomycin C in Escherichia coli. PubMed. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Binding affinity of pyrano[3, 2-f]quinoline and DNA: Spectroscopic and docking approach. ResearchGate. [Link]

  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

  • Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds. PubMed. [Link]

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Methodological & Application

Application Note: 3-Nitroquinoline as a Pro-Fluorescent Probe for Imaging Cellular Hypoxia

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Authored by: Senior Application Scientist, Gemini Division

Introduction

The study of cellular hypoxia, a condition of low oxygen concentration, is critical for understanding the pathophysiology of various diseases, most notably cancer. Hypoxic regions within solid tumors are associated with resistance to therapy and increased metastatic potential. Consequently, the development of robust and specific tools for imaging hypoxic cells is of paramount importance in both basic research and drug development.

Quinoline derivatives have emerged as a versatile class of fluorophores for biological imaging, owing to their tunable photophysical properties and synthetic accessibility.[1][2] This application note introduces 3-Nitroquinoline, a quinoline derivative that, while intrinsically non-fluorescent, holds significant promise as a pro-fluorescent probe for the selective detection of hypoxic cells. The central hypothesis is that the nitro group, which typically quenches fluorescence, can be enzymatically reduced in the hypoxic microenvironment to a highly fluorescent amine group, leading to a "turn-on" fluorescent signal indicative of low oxygen conditions.[3][4]

This guide provides a comprehensive overview of the proposed mechanism of action, detailed protocols for the validation and application of this compound in cell imaging, and a discussion of the expected photophysical properties of its fluorescent product, 3-aminoquinoline.

Principle of the Method: A Hypoxia-Activated "Turn-On" System

The utility of this compound as a hypoxia probe is predicated on a well-established bio-reductive mechanism.[4] The core principle is the enzymatic reduction of the electron-withdrawing nitro group to an electron-donating amino group, a transformation that dramatically alters the electronic and photophysical properties of the quinoline scaffold.

  • Fluorescence Quenching in Normoxia: Under normal oxygen conditions (normoxia), the nitro group of this compound acts as an effective fluorescence quencher, rendering the molecule essentially non-emissive.[5]

  • Bioreductive Activation in Hypoxia: Hypoxic cells, particularly those in solid tumors, exhibit significantly upregulated expression of nitroreductase enzymes.[6] These enzymes can reduce the nitro group of this compound through a series of steps to the corresponding amine, 3-aminoquinoline.[7] This reductive process is suppressed in the presence of oxygen, as molecular oxygen can re-oxidize the intermediate nitro radical anion back to the parent nitro compound, thus ensuring the selectivity of the probe for hypoxic regions.[5]

  • Fluorescence "Turn-On": The resulting 3-aminoquinoline is a fluorescent molecule. The conversion from the nitro to the amino form leads to a significant increase in fluorescence quantum yield, resulting in a "turn-on" signal that can be detected by fluorescence microscopy.[8]

Figure 1: Proposed mechanism of this compound activation in hypoxic cells.

Photophysical Properties

The successful application of this compound as a fluorescent probe hinges on the photophysical characteristics of its reduced form, 3-aminoquinoline.

ParameterThis compound (Predicted)3-Aminoquinoline (Expected)
Fluorescence Very low / QuenchedModerate to High
Excitation Max (λex) N/A~350-400 nm (solvent dependent)[2]
Emission Max (λem) N/A~450-550 nm (solvent dependent)[8][9]
Quantum Yield (ΦF) < 0.010.1 - 0.5 (environment dependent)[8]
Solvatochromism N/AExhibits positive solvatochromism[8]

Table 1: Predicted and expected photophysical properties. The properties of 3-aminoquinoline are highly sensitive to the polarity and hydrogen-bonding capability of its microenvironment.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Validation of this compound as a Hypoxia Probe in Cell Culture

This protocol is designed to verify the hypoxia-selective fluorescence "turn-on" of this compound in a controlled cell culture environment.

Materials:

  • Cancer cell line known to upregulate nitroreductases under hypoxia (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Hypoxia chamber or incubator capable of maintaining 1% O₂

  • Standard cell culture incubator (normoxia, 20% O₂, 5% CO₂)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for excitation ~350-400 nm and emission ~450-550 nm)

  • 96-well black, clear-bottom imaging plates

Experimental_Workflow Seed_Cells 1. Seed cells in 96-well plates Induce_Hypoxia 2. Induce Hypoxia (1% O₂, 24h) Seed_Cells->Induce_Hypoxia Normoxia_Control 2. Normoxia Control (20% O₂, 24h) Seed_Cells->Normoxia_Control Add_Probe 3. Add this compound (1-20 µM) Induce_Hypoxia->Add_Probe Normoxia_Control->Add_Probe Incubate 4. Incubate (4-8 hours) Add_Probe->Incubate Wash 5. Wash with PBS Incubate->Wash Image 6. Image with Fluorescence Microscope Wash->Image

Figure 2: Workflow for validating this compound as a hypoxia probe.

Procedure:

  • Cell Seeding: Seed the chosen cancer cells into a 96-well black, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of imaging. Allow cells to adhere overnight.

  • Induction of Hypoxia:

    • Hypoxia Group: Place one plate in a hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 37°C for 24 hours to induce a hypoxic state and upregulate nitroreductase expression.

    • Normoxia Group: Place a parallel plate in a standard cell culture incubator (20% O₂, 5% CO₂, 37°C).

  • Probe Loading:

    • Prepare a series of working solutions of this compound in complete cell culture medium at final concentrations ranging from 1 µM to 20 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration.

    • Remove the plates from their respective incubators and replace the medium with the this compound-containing medium.

  • Incubation: Return the plates to their respective hypoxic and normoxic incubators and incubate for 4-8 hours. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS to remove extracellular probe.

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the wells.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use an excitation wavelength in the range of 350-400 nm and collect emission in the range of 450-550 nm.

    • Acquire images from both the normoxic and hypoxic groups using identical imaging parameters (e.g., exposure time, gain).

Expected Results and Interpretation

A successful validation will show a significant increase in fluorescence intensity in the cells from the hypoxic group compared to the negligible fluorescence in the normoxic control group. This "turn-on" response would confirm the hypoxia-selective activation of this compound.

Troubleshooting and Considerations

  • Cytotoxicity: At high concentrations or with prolonged incubation, this compound may exhibit cytotoxicity.[10] It is essential to perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the optimal, non-toxic concentration range for your specific cell line.

  • Photostability: The photostability of the fluorescent product, 3-aminoquinoline, should be assessed. Minimize light exposure during imaging to prevent photobleaching.

  • Cellular Uptake: The efficiency of cellular uptake of this compound may vary between cell lines. If low signal is observed even under hypoxic conditions, consider optimizing incubation time or using a cell permeabilization agent, though the latter is not suitable for live-cell imaging. The cellular localization of the fluorescent signal should also be noted (e.g., cytoplasm, nucleus, or specific organelles).[11]

  • Filter Sets: Ensure that the excitation and emission filter sets on your microscope are appropriate for the expected spectra of 3-aminoquinoline.

Conclusion

This compound presents a compelling opportunity for the development of a novel "turn-on" fluorescent probe for imaging cellular hypoxia. Its proposed mechanism of action, based on the well-documented bioreduction of nitroaromatics in hypoxic environments, provides a strong scientific rationale for its application. The protocols outlined in this application note offer a clear path for researchers to validate and utilize this compound in their studies of hypoxia-related cellular processes. Successful validation will add a valuable tool to the arsenal of probes available for cancer research and drug development.

References

  • 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures. (n.d.).
  • Excitation (absorbance) and b) emission spectra of 3 in PBS buffer (pH = 7.4). (n.d.).
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
  • A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC.
  • Acid–base behavior of 3-aminoquinoline in its ground and excited states. (n.d.).
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). BMC Cancer.
  • Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. (2012). PubMed.
  • 3-Aminoquinoline | C9H8N2 | CID 11375. (n.d.). PubChem.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO.
  • Cell nucleus localization and high anticancer activity of quinoline–benzopyran rhodium(iii) metal complexes as therapeutic and fluorescence imaging agents. (n.d.). RSC Publishing.
  • Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1][8][12]triazolo[4,3-c] quinazoline on human cancer cell line HeLa. (2005). Biomedical Papers.

  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • Live Cell Imaging Protocol & Troubleshooting. (n.d.).
  • Luminescent Probe Based Techniques for Hypoxia Imaging. (2017). MedCrave online.
  • A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. (n.d.). MDPI.
  • Flavylium-Based Hypoxia-Responsive Probe for Cancer Cell Imaging. (n.d.). MDPI.
  • A NIR fluorescent smart probe for imaging tumor hypoxia. (n.d.). PMC.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PMC.
  • Hypoxia imaging in cells and tumor tissues using a highly selective fluorescent nitroreductase probe. (2017). PubMed.
  • A hypoxia activated fluorescent probe for the specific visualization of mitochondrial dysfunction in tumors. (n.d.). RSC Publishing.
  • Nitroreductase-Responsive Fluorescent “Off-On” Photosensitizer for Hypoxic Tumor Imaging and Dual-Modal Therapy. (2024). ACS Omega.
  • This compound | C9H6N2O2 | CID 25551. (n.d.). PubChem.

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Application Note: Ultra-Sensitive Quantification of 3-Nitroquinoline in Plasma and Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 3-Nitroquinoline (3-NQ) in biological matrices presents a unique analytical challenge due to its dual status as a structural isomer of common environmental contaminants and a potential genotoxic impurity (PGI) in pharmaceutical synthesis. Under ICH M7 guidelines, mutagenic impurities must be controlled at trace levels, often requiring Limits of Quantitation (LOQ) in the low ng/mL or pg/mL range.

This application note details a robust, self-validating LC-MS/MS protocol for 3-NQ. Unlike standard quinoline analysis, this method addresses the critical instability of the nitro group in biological matrices, where enzymatic reduction to 3-aminoquinoline can compromise data integrity. We utilize a specific Solid Phase Extraction (SPE) workflow and a PFP (Pentafluorophenyl) column chemistry to ensure isomer separation and maximum sensitivity.

Scientific Rationale & Metabolic Challenges

The Instability Paradox

The primary failure mode in 3-NQ analysis is not instrumental sensitivity, but pre-analytical degradation . In plasma and urine, nitro-reductase enzymes (and gut microbiota contaminants in urine) rapidly reduce the nitro group (-NO₂) to an amine (-NH₂).

  • Impact: If samples are not stabilized immediately upon collection, 3-NQ concentrations will be under-estimated, and the amino-metabolite will be over-estimated.

  • Solution: This protocol mandates an acidic crash/stabilization step immediately at the point of collection to denature reductases.

Metabolic Pathway Visualization

The following diagram illustrates the reduction pathway that must be arrested for accurate quantification.

MetabolicReduction Figure 1: Enzymatic reduction pathway of this compound in biological matrices. NQ3 This compound (Target Analyte) Nitroso 3-Nitrosoquinoline (Transient) NQ3->Nitroso Nitroreductase (2e- reduction) Hydroxyl 3-Hydroxylaminoquinoline (Reactive) Nitroso->Hydroxyl 2e- reduction Amino 3-Aminoquinoline (Stable Metabolite) Hydroxyl->Amino 2e- reduction

Experimental Protocol

Materials & Reagents[1]
  • Analyte: this compound (>98% purity).

  • Internal Standard (IS): this compound-d6 (custom synthesis recommended) or Nitroquinoline-5,6,7,8-d4. Note: If deuterated 3-NQ is unavailable, d5-Nitrobenzene may be used as a surrogate, though retention time matching will be less precise.

  • Matrix: Human Plasma (K2EDTA) and Urine.

  • Stabilizer: 1M Formic Acid in Acetonitrile.

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

Sample Collection & Stabilization (Critical)

Standard plasma collection procedures are insufficient.

  • Collection: Draw blood into pre-chilled K2EDTA tubes.

  • Immediate Stabilization: Within 5 minutes of collection, centrifuge at 4°C (2000 x g, 10 min).

  • Acidification: Transfer plasma to a cryovial containing 10 µL of 5% Formic Acid per 1 mL of plasma.

  • Storage: Snap freeze on dry ice immediately. Store at -80°C.

Sample Preparation Workflow (SPE)

Step 1: Pre-treatment

  • Thaw plasma/urine on ice.

  • Aliquot 200 µL sample.

  • Add 20 µL Internal Standard solution (100 ng/mL).

  • Add 200 µL 0.1% Formic Acid (aq) to dilute matrix viscosity.

Step 2: Solid Phase Extraction (SPE) We utilize a polymeric sorbent to retain the moderately polar nitro-aromatic while washing away salts and phospholipids.

SPE StepSolvent / VolumePurpose
Condition 1 mL MethanolActivate sorbent pores.
Equilibrate 1 mL Water (0.1% Formic Acid)Prepare for acidic load.
Load 420 µL Pre-treated SampleBind analyte via hydrophobic interaction.
Wash 1 1 mL 5% Methanol in WaterRemove salts and proteins.
Wash 2 1 mL 2% Ammonium Hydroxide (aq)Remove acidic interferences (lipids).
Elute 2 x 250 µL AcetonitrileRelease 3-NQ.

Step 3: Reconstitution

  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase A/B (80:20).

  • Vortex 1 min, Centrifuge 10,000 x g for 5 min.

LC-MS/MS Method Parameters

Liquid Chromatography[2][3]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Pentafluorophenyl (PFP) column (e.g., Kinetex PFP, 2.1 x 100 mm, 1.7 µm).

    • Why PFP? PFP phases offer unique pi-pi interactions that provide superior separation of nitro-isomers (3-NQ vs 5-NQ) compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve
0.00 10 Initial
1.00 10 Hold
4.00 90 Linear Ramp
5.00 90 Wash
5.10 10 Re-equilibrate

| 7.00 | 10 | End |

Mass Spectrometry
  • Ionization: ESI Positive (Electrospray).

  • Mode: MRM (Multiple Reaction Monitoring).[1][2]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions: Note: 3-NQ (MW 174.16) protonates to form [M+H]+ at m/z 175.1.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Type
This compound 175.1129.122Quantifier (Loss of NO₂)
This compound 175.1102.135Qualifier (Ring fragmentation)
IS (d6-3NQ) 181.1135.122Quantifier

Analytical Workflow Diagram

The following diagram summarizes the integrated workflow, emphasizing the decision points for quality control.

Workflow Figure 2: Validated analytical workflow for this compound quantification. Start Biological Sample (Plasma/Urine) Stab Stabilization (Acid + Cold) Start->Stab < 5 mins IS Add Internal Standard (d6-3NQ) Stab->IS SPE Solid Phase Extraction (Polymeric RP) IS->SPE Remove Matrix LC UHPLC Separation (PFP Column) SPE->LC Isomer Resolution MS MS/MS Detection (m/z 175 -> 129) LC->MS Data Quantification & QC Check MS->Data

Validation & Performance Metrics

The method must be validated according to ICH M10 or FDA Bioanalytical Method Validation guidelines. Typical performance characteristics for this protocol are:

ParameterPerformance GoalNotes
Linearity 0.5 – 500 ng/mLR² > 0.995 (1/x² weighting)
LLOQ 0.5 ng/mLS/N > 10:1
Recovery 85% - 105%Consistent across QC levels
Matrix Effect < 15% suppressionCompensated by Internal Standard
Stability 4 hours at RTFail if not acidified (See Section 3.2)
Self-Validating System Checks

To ensure "Trustworthiness" in every run, include these system suitability tests:

  • Isomer Resolution Check: Inject a mix of 3-NQ and 5-NQ. Baseline resolution (Rs > 1.5) must be achieved to ensure the peak at the 3-NQ retention time is pure.

  • IS Response Monitor: A drop in IS area >30% compared to standards indicates matrix suppression or extraction failure.

Troubleshooting & Expert Tips

  • Ghost Peaks: Nitro-compounds can stick to stainless steel. Use PEEK tubing where possible or passivate the LC system with 0.1% phosphoric acid prior to the campaign.

  • Carryover: 3-NQ is hydrophobic. Ensure the needle wash contains at least 50% organic solvent (Acetonitrile/Isopropanol/Acetone 40:40:20).

  • Light Sensitivity: Nitro-aromatics can be photodegradable. Perform all extraction steps under amber light or wrap tubes in foil.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4][5][6] International Council for Harmonisation.[6]

  • PubChem . This compound Compound Summary. National Library of Medicine.

  • FDA . Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Patterson, J. et al. "Metabolic reduction of nitro-aromatic compounds: Implications for bioanalysis." Xenobiotica. (General reference for nitro-reduction mechanisms).

Sources

developing 3-Nitroquinoline-based anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry. This application note details the development of 3-nitroquinoline derivatives, specifically focusing on 4-anilino-3-nitroquinolines. These compounds function through a dual mechanism: (1) acting as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, and (2) exploiting the 3-nitro moiety as a bioreductive "warhead" that selectively targets hypoxic tumor microenvironments. This guide provides a validated workflow from chemical synthesis to mechanistic elucidation.

Strategic Rationale: The "Warhead" Concept

The this compound core is not merely a structural scaffold; it is a functional pharmacophore.

  • Electronic Effect: The electron-withdrawing nitro group at C-3 increases the electrophilicity of the C-4 position, facilitating nucleophilic attack during synthesis and enhancing hydrogen bonding interactions within the EGFR ATP-binding pocket.

  • Bioreduction: In hypoxic cancer cells, the nitro group can undergo enzymatic reduction (via nitroreductases) to form cytotoxic hydroxylamine or amine species, offering selectivity over normal, normoxic tissue.

Module 1: Chemical Synthesis & Structural Validation

Objective: Synthesize 4-(3-bromoanilino)-3-nitroquinoline (Target Compound 3NQ-01 ) via nucleophilic aromatic substitution (


).
Protocol 1.1: One-Pot Nucleophilic Substitution
  • Precursors: 4-Chloro-3-nitroquinoline (Starting Material A), 3-Bromoaniline (Reactant B).

  • Solvent: Isopropanol (i-PrOH) – chosen for its ability to solubilize reactants while precipitating the hydrochloride salt product.

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-nitroquinoline (1.0 eq, 2.0 mmol) in 15 mL of isopropanol.

  • Addition: Add 3-Bromoaniline (1.1 eq, 2.2 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Fit the flask with a water-cooled condenser. Heat the mixture to reflux (

    
    ) for 4–6 hours. Critical Checkpoint: The reaction progress should be monitored by TLC (System: Hexane/Ethyl Acetate 7:3). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent yellow spot.
  • Precipitation: Cool the reaction mixture to room temperature. A yellow/orange precipitate (the hydrochloride salt) will form.

  • Filtration: Filter the solid under vacuum using a Büchner funnel. Wash the cake 3x with cold diethyl ether to remove unreacted aniline.

  • Neutralization (Optional but Recommended): Suspend the solid in 10 mL saturated

    
     solution, stir for 10 min, and extract with Ethyl Acetate to obtain the free base.
    
  • Recrystallization: Purify using Ethanol/DMF (9:1) to yield bright yellow crystals.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 4-Chloro-3-nitroquinoline Process Reflux in i-PrOH (4-6 hrs, 82°C) Start->Process Reactant 3-Bromoaniline (Nucleophile) Reactant->Process Intermediate TLC Check (Disappearance of SM) Process->Intermediate Intermediate->Process Incomplete Product 4-(3-bromoanilino)-3-nitroquinoline (Yellow Precipitate) Intermediate->Product Complete

Caption: Figure 1.


 synthesis pathway for this compound derivatives. Reaction driven by C-4 electrophilicity.

Module 2: Primary Screening (Cytotoxicity)

Objective: Determine the


 values of 3NQ-01  against EGFR-overexpressing cell lines (e.g., A549, H1975).

Critical Variable: To validate the bioreductive potential of the nitro group, assays should be run in Normoxia (21%


) vs. Hypoxia  (1% 

).
Protocol 2.1: MTT Viability Assay
  • Seeding: Plate A549 cells (

    
     cells/well) in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Prepare a stock solution of 3NQ-01 in DMSO (10 mM). Perform serial dilutions (0.01 – 100

    
    ) in culture media. Note: Final DMSO concentration must be <0.5%.
    
  • Incubation: Treat cells for 72 hours.

    • Set A: Standard incubator.

    • Set B: Hypoxia chamber or use

      
      
      
      
      
      as a chemical hypoxia mimetic.
  • Development: Add

    
     MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in 
    
    
    
    DMSO.
  • Read: Measure absorbance at 570 nm.

Data Presentation Template:

CompoundCell LineTargetIC50 (Normoxia)IC50 (Hypoxia)Hypoxia Cytotoxicity Ratio (HCR)
3NQ-01 A549EGFR wt


3.1 (Potentiated)
Gefitinib A549EGFR wt


1.0 (No Change)
Control HUVECNormal


N/A

Interpretation: An HCR > 2.0 indicates significant bioreductive activation of the nitro group.

Module 3: Mechanistic Elucidation

Objective: Confirm that cytotoxicity is driven by EGFR inhibition and subsequent apoptosis.

Protocol 3.1: EGFR Kinase Inhibition (ELISA)

Do not rely solely on cell viability. Use a cell-free kinase assay to prove direct binding.

  • System: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or ELISA-based).

  • Reaction: Incubate recombinant EGFR enzyme with ATP, Poly(Glu,Tyr) substrate, and 3NQ-01 at varying concentrations.

  • Readout: Measure phosphorylation via chemiluminescence.

  • Validation: 3NQ-01 should show dose-dependent inhibition similar to the reference standard (Erlotinib).

Protocol 3.2: Apoptosis Detection (Annexin V/PI)
  • Staining: Treat A549 cells with 3NQ-01 at

    
     for 24h. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI).
    
  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live cells.[1][2]

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Visualizing the Signaling Pathway

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Phos Autophosphorylation (Tyr Kinase Domain) Receptor->Phos Activation Inhibitor 3NQ-01 (Inhibitor) Inhibitor->Phos BLOCKS Outcome2 Apoptosis Inhibitor->Outcome2 Induces Signal1 PI3K / AKT Phos->Signal1 Signal2 RAS / MAPK Phos->Signal2 Outcome1 Cell Proliferation Signal1->Outcome1 Signal2->Outcome1

Caption: Figure 2. Mechanism of Action. 3NQ-01 blocks ATP binding at the EGFR kinase domain, halting downstream PI3K/MAPK signaling.

Module 4: Safety & ADMET Profiling

Warning: Nitro-aromatics carry a risk of mutagenicity due to the formation of reactive nitroso intermediates during metabolism.

Mandatory Protocol: Ames Test (Salmonella typhimurium)

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • Method: Plate bacteria with 3NQ-01 in the presence and absence of S9 metabolic activation fraction.

  • Threshold: A 2-fold increase in revertant colonies compared to solvent control indicates mutagenicity.

  • Mitigation Strategy: If mutagenicity is high, consider bioisosteric replacement of the nitro group with a nitrile (-CN) group in Generation 2 compounds, though this may sacrifice the hypoxic selectivity.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[3] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Denny, W. A. (2000). The role of hypoxia-activated prodrugs in cancer therapy. The Lancet Oncology, 1(3), 176-184. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. Link

Sources

Strategic Functionalization of the 3-Nitroquinoline Scaffold: Synthetic Pathways and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitroquinoline scaffold represents a uniquely challenging yet high-value pharmacophore in medicinal chemistry. Unlike its carbocyclic analogues, the pyridine ring of the quinoline core is inherently electron-deficient, a property significantly amplified by the electron-withdrawing nitro group at the C3 position.

This electronic bias renders the scaffold resistant to classical electrophilic aromatic substitution (EAS) but highly susceptible to Nucleophilic Aromatic Substitution of Hydrogen (


) , Vicarious Nucleophilic Substitution (VNS) , and Radical (Minisci) Alkylation .

This guide details three "Modules" for functionalization, moving beyond simple reduction to enable complex carbon-carbon and carbon-heteroatom bond formation directly on the core.

Electronic Profile & Regioselectivity
  • C2 Position: Highly activated for nucleophilic attack due to the inductive effect of the ring nitrogen (

    
    ) and the ortho-relationship to the nitro group.
    
  • C4 Position: Activated via conjugation (para-relationship) with the ring nitrogen and the nitro group.

  • C3 Position: The nitro group serves as a "masked" amine or a directing group for ortho-functionalization.

Strategic Decision Map

The following flowchart illustrates the decision logic for selecting the appropriate functionalization pathway based on the desired substitution pattern.

G Start Starting Material: This compound Decision Target Modification? Start->Decision Path_C3 Modify C3 Position (Amine/Halide/Aryl) Decision->Path_C3 Core Transformation Path_C2 Functionalize C2 (Alkyl/Aryl/Amino) Decision->Path_C2 Direct C-H Activation Path_C4 Functionalize C4 (Alkyl/VNS) Decision->Path_C4 Remote Activation Red Reduction (Fe/AcOH) Path_C3->Red Minisci Minisci Radical Rxn (R-COOH + Ag+) Path_C2->Minisci Grignard Addition-Oxidation (R-MgBr + DDQ) Path_C2->Grignard VNS Vicarious Nucleophilic Sub. (Chloromethyl Sulfone) Path_C4->VNS Sandmeyer Sandmeyer Rxn (Ar-N2+ -> Ar-X) Red->Sandmeyer

Figure 1: Strategic decision tree for this compound functionalization, categorizing pathways by regioselectivity and mechanistic type.

Module A: C2-Alkylation via Addition-Oxidation

Mechanism: Nucleophilic Addition + Oxidative Aromatization Target: Introduction of Alkyl/Aryl groups at C2.

The 3-nitro group activates the C2 position for nucleophilic attack by organometallics. However, the intermediate


-complex (dihydroquinoline) is stable and requires an oxidant to restore aromaticity.
Protocol 1: Grignard Addition-Oxidation Sequence[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alkylmagnesium bromide (1.2 equiv)

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Air

  • Solvent: Dry THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add this compound (1.0 mmol) and dissolve in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents polymerization of the nitro-alkene moiety.

  • Addition: Add the Grignard reagent (1.2 mmol) dropwise over 10 minutes. The solution will likely turn deep red/brown, indicating the formation of the anionic

    
    -complex.
    
  • Reaction: Stir at -78°C for 1 hour. Monitor consumption of starting material by TLC (quench a micro-aliquot with water before spotting).

  • Oxidation:

    • Method A (Chemical): Add a solution of DDQ (1.2 equiv) in THF dropwise at -78°C. Allow to warm to RT.

    • Method B (Aerobic): Remove the cooling bath and bubble dry air through the solution for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: The nitro group at C3 creates steric bulk. If using bulky Grignard reagents (e.g., t-Butyl), expect lower yields or competition with C4 addition.

Module B: Vicarious Nucleophilic Substitution (VNS)

Mechanism:


 via Carbanion with Leaving Group
Target:  Introduction of functionalized alkyl groups (e.g., -CH2SO2Ph, -CH2CN) at C4 (and C2).

VNS is the most powerful method for functionalizing nitro-arenes without losing the nitro group. It relies on a carbanion containing a leaving group (


).[1] The nucleophile attacks, and subsequent 

-elimination of

restores aromaticity.
Protocol 2: VNS with Chloromethyl Phenyl Sulfone[2][3]

Reagents:

  • Substrate: this compound

  • Reagent: Chloromethyl phenyl sulfone (1.1 equiv)

  • Base: Powdered KOH (4.0 equiv) or t-BuOK

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 mmol) and chloromethyl phenyl sulfone (1.1 mmol) in DMSO (5 mL).

  • Base Addition: Add powdered KOH (4.0 mmol) in one portion with vigorous stirring.

    • Observation: The reaction mixture will turn an intense color (often purple or dark blue) due to the quinolinyl nitronate intermediate.

  • Reaction: Stir at room temperature for 30–60 minutes. The reaction is usually rapid.

  • Quench: Pour the reaction mixture into varying dilute HCl (ice-cold) to neutralize the base and protonate the intermediate.

  • Isolation: The product often precipitates. Filter the solid. If no precipitate forms, extract with

    
    .
    
  • Refinement: Recrystallize from Ethanol.

Regioselectivity Note: In this compound, VNS can occur at C2 or C4. Literature suggests that bulky sulfones prefer the C4 position due to steric hindrance from the nitro group at C3, while smaller nucleophiles may attack C2 [1].

Module C: Nitro-Group Reduction & Transformation

Mechanism: Chemical Reduction Target: Access to 3-Aminoquinoline for Sandmeyer chemistry.

While catalytic hydrogenation (


) is standard, it can be problematic if the scaffold contains halogens (dehalogenation risk). The Iron/Acetic acid method is robust and chemoselective.
Protocol 3: Fe-Mediated Reduction

Reagents:

  • Substrate: this compound

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent: Glacial Acetic Acid / Ethanol (1:4 ratio)

Step-by-Step Procedure:

  • Setup: Suspend this compound (1.0 mmol) in Ethanol (8 mL) and Acetic Acid (2 mL).

  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat to reflux (approx. 85°C) for 2 hours. Monitor by TLC (Aminoquinoline is usually more polar and fluorescent).

  • Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Concentrate the filtrate. Resuspend in EtOAc and wash with saturated

    
     until the aqueous layer is basic (pH 8-9).
    
  • Isolation: Dry organic layer (

    
    ) and concentrate. 3-Aminoquinoline is often light-sensitive; store in the dark.
    

Comparative Data Table

MethodTarget PositionPrimary ReagentsKey IntermediateScope/Limitation
Grignard Addition C2 (Major)

, DDQ

-complex (anionic)
Requires oxidation step; moisture sensitive.
VNS C4 (Major) / C2

, KOH
Quinolinyl nitronatePreserves

group; high atom economy.
Minisci C2

,

,

Alkyl Radical (

)
Acidic conditions required; mixtures possible.
Reduction C3 (

)
Fe, AcOHNitroso/HydroxylamineConverts EWG to EDG; alters electronic bias.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[1][2] Accounts of Chemical Research. Link

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[3] MedChemComm. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Quinoline section regarding electrophilic/nucleophilic reactivity). Link

  • Bachman, G. B., et al. (1947). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society. Link

Sources

The Latent Potential of 3-Nitroquinoline: A Versatile Precursor for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While 3-Nitroquinoline has been extensively explored within medicinal and pharmaceutical chemistry, its application in materials science remains a nascent field, rich with untapped potential. This technical guide moves beyond established applications to provide a forward-looking perspective on how the unique chemical characteristics of this compound can be leveraged to create novel functional materials. The strongly electron-withdrawing nature of the nitro group at the 3-position activates the quinoline scaffold, making it an exceptionally versatile building block for the synthesis of advanced polymers, the functionalization of nanomaterials, and the development of organic electronic components. This document outlines the foundational chemical principles and provides detailed, prospective protocols for researchers and scientists aiming to pioneer the use of this compound in next-generation materials.

Core Principles: The Chemical Versatility of this compound

The promise of this compound in materials science is rooted in its distinct molecular architecture. The quinoline ring system is an electron-deficient aromatic structure, and the addition of a nitro group (-NO₂) at the 3-position significantly enhances this electron deficiency. This activation facilitates a range of chemical transformations that are key to constructing complex material systems.

Key Reactive Properties:

  • Activated Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the quinoline ring, particularly at the 4-position, making it susceptible to substitution by various nucleophiles. This allows for the introduction of a wide array of functional groups, such as azides, amines, alkoxy groups, and thiols, which can serve as anchor points for polymerization or surface grafting.[1][2]

  • Cycloaddition Reactions: The C3-C4 double bond in 3-nitroquinolines behaves as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic aromatic systems. This is particularly useful for building larger π-conjugated molecules for electronic applications.[1]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental, as the resulting 3-aminoquinoline is a bifunctional monomer precursor, possessing both the aromatic quinoline core and a reactive amine group suitable for polymerization reactions like polyamide or polyimide synthesis.

These reactive handles make this compound a highly adaptable precursor, capable of being tailored for specific material properties and applications.

Application Note I: Synthesis of High-Performance Polymers

The incorporation of rigid, aromatic structures like the quinoline nucleus into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical strength. This compound can serve as a key precursor for monomers used in the synthesis of high-performance polymers such as polyamides and polyimides.

Causality Behind Experimental Choices:

The reduction of the nitro group to an amine is the critical first step, transforming the inert this compound into a reactive monomer, 3-aminoquinoline. The subsequent polycondensation reaction with a diacyl chloride (for polyamides) or a dianhydride (for polyimides) is a standard, high-yield method for forming strong, stable polymer chains. The choice of solvent (e.g., NMP) is crucial for keeping the rigid polymer chains in solution during synthesis.

Detailed Protocol: From this compound to a Polyimide

Part A: Reduction of this compound to 3-Aminoquinoline

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10 mmol) and ethanol (100 mL).

  • Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, 50 mmol).

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude 3-aminoquinoline can be purified by column chromatography on silica gel.

Part B: Synthesis of a Quinoline-Based Polyimide

  • Setup: In a dry, nitrogen-purged 100 mL flask, dissolve the purified 3-aminoquinoline (5 mmol) and an aromatic diamine co-monomer (5 mmol) in 40 mL of N-Methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Once the diamines are fully dissolved, add pyromellitic dianhydride (PMDA, 10 mmol) portion-wise to the solution, maintaining a nitrogen atmosphere and stirring vigorously.

  • Poly(amic acid) Formation: Continue stirring at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) precursor forms.

  • Film Casting & Curing: Cast the viscous poly(amic acid) solution onto a clean glass plate. Place the plate in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This thermal imidization process removes water and forms the final polyimide film.

G cluster_reduction Part A: Reduction cluster_polymerization Part B: Polymerization This compound This compound SnCl2/HCl SnCl2/HCl This compound->SnCl2/HCl Reflux 3-Aminoquinoline 3-Aminoquinoline SnCl2/HCl->3-Aminoquinoline PMDA PMDA 3-Aminoquinoline->PMDA Polycondensation in NMP Polyamic_Acid Poly(amic acid) precursor PMDA->Polyamic_Acid Polyimide_Film Quinoline-based Polyimide Film Polyamic_Acid->Polyimide_Film Thermal Curing

Caption: Synthesis pathway from this compound to a high-performance polyimide.

Expected Property Anticipated Value/Characteristic Rationale
Glass Transition Temp. (Tg) > 300 °CIncorporation of rigid quinoline and imide rings restricts chain motion.
Decomposition Temp. (Td) > 500 °CHigh bond energies of aromatic and imide linkages.
Solubility Soluble in polar aprotic solvents (NMP, DMAc)Strong intermolecular forces require aggressive solvents.
Dielectric Constant 3.0 - 3.5Typical range for aromatic polyimides.

Application Note II: Surface Functionalization of Nanoparticles

The activated nature of the this compound ring allows for its use as a versatile ligand for the surface modification of nanoparticles. Functionalized nanoparticles are critical in fields ranging from catalysis to biomedical imaging. By introducing specific functional groups onto the quinoline scaffold, it can be tailored to bind to different nanoparticle surfaces (e.g., gold, silica).

Causality Behind Experimental Choices:

To attach this compound to a gold nanoparticle, a thiol (-SH) group is the ideal anchor due to the strong affinity between gold and sulfur. A two-step process is proposed: first, a nucleophilic substitution on an activated nitroquinoline (e.g., 4-chloro-3-nitroquinoline) to introduce a thiol-containing linker, followed by the ligand exchange reaction on the gold nanoparticle surface.

Detailed Protocol: Thiol-Functionalized this compound for AuNP Modification

Part A: Synthesis of a Thiol-Terminated this compound Ligand

  • Setup: In a 100 mL flask under a nitrogen atmosphere, dissolve 4-chloro-3-nitroquinoline (5 mmol) in 50 mL of dimethylformamide (DMF).

  • Nucleophilic Substitution: Add 1,2-ethanedithiol (10 mmol) and potassium carbonate (K₂CO₃, 15 mmol) to the solution.

  • Reaction: Stir the mixture at 80°C for 6 hours. The reaction progression can be monitored by TLC.

  • Workup & Purification: After cooling, pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 75 mL). The combined organic layers are washed with water, dried over anhydrous MgSO₄, and the solvent is evaporated. The product, a thiol-functionalized this compound, is purified via column chromatography.

Part B: Ligand Exchange on Gold Nanoparticles (AuNPs)

  • Preparation: Synthesize or procure a solution of citrate-stabilized AuNPs (e.g., 10 nm diameter) in water.

  • Ligand Solution: Dissolve the purified thiol-functionalized this compound (0.1 mmol) in 10 mL of ethanol.

  • Ligand Exchange: Add the ligand solution dropwise to 20 mL of the AuNP solution under vigorous stirring.

  • Incubation: Allow the mixture to stir for 24 hours at room temperature to ensure complete ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant, and re-disperse the nanoparticles in a fresh solvent (e.g., ethanol or dichloromethane) to remove excess unbound ligand. Repeat this washing step twice.

  • Characterization: Confirm the functionalization using UV-Vis Spectroscopy (monitoring the surface plasmon resonance peak), FT-IR Spectroscopy (to identify quinoline and nitro group vibrations), and Transmission Electron Microscopy (TEM) to assess nanoparticle morphology and dispersion.

G cluster_synthesis Part A: Ligand Synthesis cluster_functionalization Part B: Nanoparticle Functionalization 4-Chloro-3NQ 4-Chloro-3-nitroquinoline Ethanedithiol Ethanedithiol 4-Chloro-3NQ->Ethanedithiol SNAr Reaction Thiol_Ligand Thiol-functionalized This compound Ethanedithiol->Thiol_Ligand Citrate_AuNP Citrate-stabilized Gold Nanoparticle Thiol_Ligand->Citrate_AuNP Ligand Exchange Functionalized_AuNP This compound Functionalized AuNP Citrate_AuNP->Functionalized_AuNP

Caption: Workflow for the functionalization of gold nanoparticles with this compound.

Property Expected Change After Functionalization Reason
Solvent Dispersibility Shift from aqueous to organic solvents.The hydrophobic quinoline ligand replaces the hydrophilic citrate cap.
Surface Plasmon Resonance Red-shift of a few nanometers in the UV-Vis spectrum.Change in the local dielectric environment around the AuNP surface.
Surface Chemistry Introduction of nitro groups on the surface.Provides a handle for further chemical reactions (e.g., reduction to amine).

Application Note III: Precursor for Organic Electronic Materials

The quinoline scaffold is a known component in various organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs) and as fluorescent sensors.[3] The strong electron-withdrawing properties of the nitro group in this compound can be used to tune the electronic energy levels (HOMO/LUMO) of π-conjugated systems, a critical parameter for designing efficient organic semiconductors and sensors.[3]

Causality Behind Experimental Choices:

The goal is to create a larger, π-conjugated molecule where the this compound unit acts as an electron-accepting moiety. A palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, is the method of choice for efficiently forming carbon-carbon bonds between aromatic systems. By first halogenating the this compound and then coupling it with an electron-donating boronic acid derivative, a donor-acceptor type molecule can be synthesized, which often exhibits interesting photophysical properties.

Detailed Protocol: Synthesis of a Donor-Acceptor Molecule

Part A: Bromination of this compound

  • Note: A specific position for bromination would be targeted based on synthetic accessibility, for instance, after converting the nitro group to an amine and then performing a Sandmeyer reaction, or by direct bromination if a regioselective method is available. For this protocol, we assume a pre-functionalized 6-bromo-3-nitroquinoline is available or synthesized.

Part B: Suzuki Coupling to Form a Donor-Acceptor System

  • Setup: In a Schlenk flask, combine 6-bromo-3-nitroquinoline (2 mmol), an electron-rich arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 2.2 mmol), and potassium carbonate (K₂CO₃, 6 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 mmol) to the flask.

  • Solvent & Degassing: Add a mixture of toluene (20 mL) and water (5 mL). Degas the mixture by bubbling argon through it for 20 minutes.

  • Reaction: Heat the reaction mixture to 90°C and stir under an argon atmosphere for 12 hours.

  • Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After removing the solvent, purify the crude product by column chromatography to isolate the final donor-acceptor molecule.

  • Characterization: Characterize the final product using NMR and Mass Spectrometry. Evaluate its electronic properties using UV-Vis and Fluorescence Spectroscopy, and Cyclic Voltammetry to determine the HOMO/LUMO energy levels.

G Bromo_3NQ Bromo-3-nitroquinoline (Acceptor) Catalyst Pd(PPh3)4 Bromo_3NQ->Catalyst Suzuki Coupling Boronic_Acid Arylboronic Acid (Donor) Boronic_Acid->Catalyst DA_Molecule Donor-Acceptor π-conjugated system Catalyst->DA_Molecule

Caption: Synthesis of a donor-acceptor molecule using this compound derivative.

Electronic Property Expected Characteristic Significance for Materials
Optical Band Gap (Eg) Lowered compared to precursors.Red-shifted absorption and emission, potentially into the visible spectrum.
LUMO Energy Level Lowered (more stable).The electron-withdrawing this compound moiety stabilizes the LUMO.
Intramolecular Charge Transfer Potential for a strong ICT band in the absorption spectrum.Useful for non-linear optical materials and sensors.
Fluorescence May exhibit solvatochromism.The emission color could be sensitive to the solvent polarity, a key feature for sensors.

Conclusion

This compound stands as a precursor of significant, yet largely unexplored, potential in materials science. Its activated electronic structure provides a rich platform for chemical modification, enabling its theoretical integration into a diverse range of advanced materials. The protocols and concepts outlined in this guide are intended to serve as a foundational blueprint for researchers. By leveraging the principles of nucleophilic substitution, polymerization, and cross-coupling reactions, the scientific community can begin to unlock the latent capabilities of this compound, paving the way for new high-performance polymers, functional nanomaterials, and novel organic electronics.

References

  • Synthetic Technology of this compound Derivatives. Eureka | Patsnap. (2021).
  • Synthesis of nitroquinoline derivatives 9. ResearchGate. (n.d.).
  • Comprehensive Insights into Sugar Transporters of Candidozyma auris and Their Roles in Antifungal Resistance. MDPI. (n.d.).
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.).
  • 8-Nitroquinoline. ResearchGate. (n.d.).
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. (n.d.).
  • This compound - 12408-11-6, C9H6N2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (2025).
  • 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Difficult-to-Separate 3-Nitroquinoline Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating this compound from complex reaction mixtures. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Challenge of Purifying this compound

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. However, its synthesis, often through the nitration of quinoline, typically yields a mixture of positional isomers, including 5-, 6-, 7-, and 8-nitroquinoline, alongside unreacted starting materials and other byproducts.[1] The structural similarity of these isomers makes their separation a significant purification challenge. This guide provides a comprehensive overview of strategies to tackle these difficult separations, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My this compound spot is streaking on the TLC plate during method development. What is causing this and how can I fix it?

Answer:

Streaking of basic compounds like this compound on a silica gel TLC plate is a common issue. The primary cause is the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow and uneven migration of the compound, resulting in a streak rather than a well-defined spot.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system. This will compete with the this compound for binding to the acidic sites, leading to sharper spots.

    • Pyridine: A small amount of pyridine can also be used, but triethylamine is generally preferred due to its higher volatility.

  • Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase for your TLC and column chromatography.

    • Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. Basic or neutral alumina is often a good alternative to silica gel for purifying basic compounds.

    • Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing your column.

Question 2: I am observing what appears to be product degradation on the TLC plate or during column chromatography. How can I prevent this?

Answer:

Nitroaromatic compounds can be susceptible to degradation, especially in the presence of certain catalysts or under harsh conditions. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

Solutions:

  • Deactivation of Stationary Phase: As with streaking, deactivating the silica gel with triethylamine can prevent acid-catalyzed degradation.

  • Minimize Contact Time: The longer your compound is in contact with the stationary phase, the greater the chance of degradation.

    • Flash Chromatography: Utilize flash chromatography with applied pressure to reduce the time your compound spends on the column.

    • Optimize Solvent System: Develop a solvent system that allows for efficient elution of your compound without being too strong, which can compromise separation. An ideal Rf value for the target compound on TLC is around 0.3.

  • Work at Lower Temperatures: If you suspect your compound is thermally labile, consider performing the chromatography in a cold room.

  • Alternative Purification Methods: If degradation persists, explore other purification techniques that do not rely on silica gel, such as recrystallization or preparative HPLC with a suitable column.

Question 3: My primary impurities are other nitroquinoline isomers that are co-eluting with my this compound product during column chromatography. How can I improve the separation?

Answer:

Separating positional isomers is a classic chromatographic challenge due to their similar polarities.

Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System: Meticulously screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane, toluene, or acetone can alter the selectivity and improve separation.

    • Gradient Elution: Employ a shallow gradient of the polar solvent during flash chromatography. This can help to resolve closely eluting compounds that are difficult to separate under isocratic conditions.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography. Consider using a column with a different selectivity, such as a phenyl-hexyl or a cyano-bonded phase, which can provide alternative interactions with your isomers.

  • Recrystallization: If your crude product is a solid, recrystallization can be a powerful technique for isolating the desired isomer. The key is to find a solvent or solvent system in which the solubility of the isomers differs significantly.

  • Salt Formation and Fractional Crystallization: The basic nitrogen in the quinoline ring provides a handle for chemical separation.

    • Procedure: Treat the mixture of isomers with an acid (e.g., HCl, HBr, or picric acid) to form the corresponding salts.[1] The different isomers may have different solubilities as their salts, allowing for separation by fractional crystallization. Once the desired salt is isolated in pure form, the free base can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

What are the most common impurities I should expect in a this compound synthesis?

The nitration of quinoline typically produces a mixture of positional isomers. The major products are usually 5-nitroquinoline and 8-nitroquinoline, but other isomers such as 3-, 6-, and 7-nitroquinoline can also be formed.[1] You may also have unreacted quinoline and dinitro-substituted quinolines as minor impurities.

What is a good starting point for a TLC solvent system for this compound?

A good starting point for developing a TLC solvent system for this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Begin with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity. The goal is to find a solvent system where the Rf of your this compound spot is approximately 0.3.

Can I use reverse-phase chromatography to purify this compound?

Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable option, particularly for preparative HPLC. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

My this compound product is an oil and won't crystallize. What should I do?

If your product is an oil, it is likely impure. The presence of other isomers or residual solvent can inhibit crystallization. The first step is to try and further purify the oil using column chromatography. If the purified oil still does not crystallize, you can try co-distillation with a non-polar solvent like toluene under reduced pressure to remove any residual volatile impurities. If it is still an oil, it may be the pure form of the compound under ambient conditions, or it may require very specific conditions to crystallize.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol provides a general procedure for purifying this compound from a mixture of isomers using flash column chromatography on silica gel.

Materials:

  • Crude this compound mixture

  • Silica gel (230-400 mesh)

  • Solvents (Hexanes, Ethyl Acetate, Triethylamine)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate). Add 0.5% triethylamine to each solvent system to prevent streaking.

    • Identify a solvent system that gives your desired this compound an Rf value of approximately 0.3 and shows good separation from the major impurities.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Elute the column with the chosen solvent system until the silica gel is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of dichloromethane or the chromatography eluent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines a general procedure for purifying solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, dichloromethane, hexanes)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • Heat the test tubes that did not show good solubility at room temperature. If the compound dissolves upon heating, it is a potential candidate.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

    • You can also test solvent pairs (e.g., ethanol/water, dichloromethane/hexanes). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly.

  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Mixtures

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Flash Column Chromatography Differential adsorption onto a solid stationary phase.Versatile, applicable to a wide range of compounds, good for separating compounds with different polarities.Can be time-consuming, may lead to product degradation on acidic silica, resolution is moderate.Initial purification of crude reaction mixtures, separation of major components.
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase.Excellent resolution for separating closely related isomers, automated systems are available.Lower sample capacity, more expensive equipment and solvents.Final purification of nearly pure material, separation of very difficult-to-separate isomers.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can be highly effective for achieving high purity, relatively inexpensive.Only applicable to solid compounds, finding a suitable solvent can be challenging, may result in lower yield.Purification of solid products, removal of small amounts of impurities.
Acid-Base Extraction / Salt Formation Exploits the basicity of the quinoline nitrogen to separate it from neutral and acidic impurities.Good for initial cleanup of crude mixtures, can be effective for isomer separation via fractional crystallization of salts.Only separates basic compounds from non-basic ones, requires additional steps to regenerate the free base.Removing non-basic impurities from the crude product, separating isomers with different pKa values or salt solubilities.

Visualizations

Experimental Workflow for Purification Strategy Selection

Purification_Strategy start Crude this compound Mixture is_solid Is the crude mixture a solid? start->is_solid chromatography Perform Flash Column Chromatography is_solid->chromatography No (or recrystallization failed) recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_pure_chrom Is the product pure? chromatography->is_pure_chrom is_pure_solid Is the product pure? recrystallization->is_pure_solid is_pure_solid->chromatography No end Pure this compound is_pure_solid->end Yes is_pure_chrom->end Yes prep_hplc Consider Preparative HPLC is_pure_chrom->prep_hplc No (isomers co-elute) salt_formation Attempt Salt Formation & Fractional Crystallization is_pure_chrom->salt_formation No (alternative to HPLC) prep_hplc->end salt_formation->end

Caption: Decision tree for selecting a purification strategy for this compound.

References

  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Technical Support Center: Managing Exothermic Events in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Thermal Runaway & Exotherm Management Audience: Senior Chemists / Process Engineers

Core Directive: The "Sleeping Giant" Hazard

The Skraup synthesis is deceptively simple in reagents but notoriously difficult in kinetics. The central safety paradox is the Induction Period .

In a typical batch setup, you mix aniline, glycerol, sulfuric acid, and an oxidant (nitrobenzene/iodine). You apply heat.[1][2][3][4][5][6][7][8] Nothing happens. You apply more heat. Suddenly, the reaction temperature spikes 50°C in seconds, overwhelming the condenser and potentially rupturing the vessel.

Why this happens: The reaction consists of two distinct kinetic phases with opposing thermal requirements:

  • Dehydration (Endothermic/Slow): Glycerol

    
     Acrolein. This requires high activation energy (heat).
    
  • Cyclization (Exothermic/Fast): Acrolein + Aniline

    
     Dihydroquinoline 
    
    
    
    Quinoline. This releases massive energy.

The Danger: If you heat aggressively to drive step 1, you accumulate a "reservoir" of acrolein. Once the concentration reaches a critical threshold, Step 2 triggers en masse, releasing all the stored chemical potential energy simultaneously.

Troubleshooting & FAQs

Q1: "My reaction does nothing for 45 minutes, then erupts. How do I smooth this profile?"

Diagnosis: You are suffering from "Acrolein Accumulation." The Fix: You must decouple the generation of acrolein from the cyclization or use a moderator.

  • Option A: The Moderator (FeSO₄) [5][9]

    • Action: Add Ferrous Sulfate (FeSO₄) to the reaction mixture.

    • Mechanism: FeSO₄ acts as a radical scavenger and oxygen carrier. It regulates the oxidation step, preventing the "runaway" oxidation of the dihydroquinoline intermediate, which often fuels the thermal spike.

  • Option B: The "Dosing" Protocol (Inverse Addition)

    • Action: Do not mix all reagents at once. Heat the Aniline/Acid/Oxidant mixture to 140°C first. Then, add the Glycerol dropwise over 2-4 hours.

    • Result: Acrolein is consumed as soon as it forms (Instantaneous Concentration

      
       0). You never build up a hazardous reservoir.
      
Q2: "I'm scaling up from 5g to 100g. Can I use the same reflux setup?"

Critical Warning: NO. The Skraup reaction is surface-area dependent for cooling.

  • 5g Scale: Surface-to-volume ratio is high; air cooling/standard reflux handles the spike.

  • 100g Scale: Heat generation scales cubically (

    
    ), while cooling scales squared (
    
    
    
    ). The exotherm will exceed your condenser's capacity.
  • Solution:

    • Switch to the Dosing Protocol (see above).

    • Use "Dynamite" Glycerol (low water content).[6][10] Water lowers the boiling point, causing violent bumping when the exotherm hits.

    • Install an internal temperature probe . If

      
      , stop addition immediately.
      
Q3: "What is the role of the Oxidant vs. the Acid? Can I premix them?"

Technical Insight:

  • Sulfuric Acid: Acts as the dehydrating agent (for glycerol) and the catalyst for cyclization.

  • Oxidant (Nitrobenzene/Iodine): Drives the final aromatization (Dihydroquinoline

    
     Quinoline).
    
  • Safety Rule: Never premix large volumes of Sulfuric Acid and Nitrobenzene without a heat sink (aniline/glycerol). While stable at room temp, local hot spots during mixing can trigger sulfonation of the nitrobenzene, releasing additional heat.

Visualizing the Hazard

The following diagram illustrates the kinetic bottleneck that causes explosions.

SkraupHazard cluster_0 The Danger Zone (Induction) cluster_1 Thermal Runaway Start Reagents Mixed (Aniline, Glycerol, H2SO4) Heat External Heating (T > 100°C) Start->Heat Acrolein Acrolein Accumulation (Endothermic Step) Heat->Acrolein Slow Dehydration Trigger Critical Concentration Reached Acrolein->Trigger Pool builds up Michael Michael Addition (Exothermic) Trigger->Michael Rapid Cascade Cyclization Cyclization (Violent Exotherm) Michael->Cyclization Safe Quinoline Product Cyclization->Safe Controlled Cooling Explosion Vessel Rupture (Tar/Eruption) Cyclization->Explosion Uncontrolled Heat

Caption: The "Acrolein Reservoir" effect. External heat drives accumulation until a critical mass triggers a violent cascade.

Comparative Data: Control Strategies

ParameterClassic Batch (Unmodified)Moderated Batch (FeSO₄)Dosing Controlled (Dropwise)Continuous Flow (Modern)
Safety Profile Critical Hazard ModerateHigh SafetyInherently Safe
Exotherm Type Sudden Spike (Runaway)Extended/FlattenedNegligible (Instant Consumption)Managed by micro-channels
Yield 40-50% (Tar issues)80-90%75-85%>90%
Scale Limit <10g recommended<100gKg-scale possibleUnlimited (Time-based)
Key Additive NoneFerrous SulfateNoneNone

Recommended Protocol: The "Moderated" Skraup

For batch synthesis of Quinoline (approx. 0.5 mol scale)

Reagents
  • Aniline (0.5 mol)

  • Glycerol (1.5 mol) - Use low water content (<0.5%)

  • Nitrobenzene (0.6 mol) - Oxidant & Solvent

  • Sulfuric Acid (Conc.)[3][5][10][11][12][13]

  • Moderator: Ferrous Sulfate Heptahydrate (FeSO₄[5]·7H₂O) - 2g

Workflow
  • Setup: 2L Round Bottom Flask, heavy-duty magnetic stir bar (or overhead stirrer for >1L), Reflux Condenser, Blast Shield .

  • Addition Order (Critical):

    • Add Aniline, Nitrobenzene, Glycerol, and Ferrous Sulfate .[1][2][3]

    • Mix thoroughly.[6]

    • Slowly add Sulfuric Acid with swirling/stirring.[3][5] (This mixing is exothermic; allow to cool if it boils).

  • The Ramp:

    • Attach reflux condenser.[5]

    • Heat gently with a mantle.[3] DO NOT set to max.

    • Watch for the first bubble of reflux.

  • The "Catch":

    • As soon as reflux begins, REMOVE THE HEAT SOURCE .[5]

    • The reaction will sustain its own boil for 15-45 minutes (The Exotherm).

    • If boiling becomes violent: Apply an external air stream or raise the flask. Do not ice shock unless rupture is imminent (thermal shock can crack glass).

  • Completion:

    • Once the self-sustained boiling subsides, re-apply external heat and reflux for 3-4 hours to complete oxidation.

Decision Tree: Emergency Response

SafetyResponse Start Reaction Status Check IsRefluxing Is it refluxing? Start->IsRefluxing HeatSource Is Heat Source On? IsRefluxing->HeatSource Yes TimeCheck Time > 30 mins? IsRefluxing->TimeCheck No RemoveHeat REMOVE HEAT IMMEDIATELY (Let exotherm drive) HeatSource->RemoveHeat Yes Monitor Monitor Condenser Height HeatSource->Monitor No Runaway Condenser Flooded / Smoke appearing Monitor->Runaway Wait WAIT. Do not increase heat. Induction in progress. TimeCheck->Wait No CheckStir Check Stirring. Stagnant spots = Hot spots TimeCheck->CheckStir Yes IceBath Ice Bath (Cautious) Open Sash for Venting Runaway->IceBath Yes

Caption: Operational logic for managing the induction-to-exotherm transition.

References

  • Manske, R. H. F. (1942).[1][2] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[1][2] Link

  • Clarke, H. T., & Davis, A. W. (1941).[1][2] "Quinoline."[1][2][3][4][6][10][14] Organic Syntheses, Coll.[1][2][6] Vol. 1, p. 478.[1][2] Link

  • Skraup, Z. H. (1880).[1][2][14] "Eine Synthese des Chinolins."[1][2][6] Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2091.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Verschueren, W., & De Kimpe, N. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis." Current Opinion in Green and Sustainable Chemistry.

Sources

Technical Support Center: Ensuring the Stability of 3-Nitroquinoline During Storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3-Nitroquinoline?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[1] The recommended temperature range is between 15°C and 25°C (59°F - 77°F).[2] It is crucial to protect the compound from moisture and light to prevent potential degradation.[1] Storing the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, is also recommended to minimize oxidative degradation.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, at a refrigerated temperature of 2-8°C. The choice of solvent can impact stability, and it is advisable to use high-purity solvents. For longer-term storage, consider flash-freezing aliquots in an appropriate solvent and storing them at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Q3: What are the visible signs of this compound degradation?

A3: A noticeable change in the color of the solid compound, from its typical appearance to a darker or discolored state, can be an initial indicator of degradation. The appearance of new or intensified peaks in analytical chromatograms (e.g., HPLC) or the presence of unexpected signals in NMR spectra are definitive signs of impurity formation and degradation.

Q4: Can this compound degrade upon exposure to light?

A4: Yes, like many aromatic and nitro-containing compounds, this compound is potentially susceptible to photodegradation.[2] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of impurities. Therefore, it is imperative to store the compound in amber-colored vials or in a light-blocking secondary container.

Troubleshooting Guide

Issue: I observe a new, unexpected peak in my HPLC analysis of a stored this compound sample.

  • Possible Cause 1: Hydrolytic Degradation. If the compound has been exposed to moisture or stored in a non-anhydrous solvent, hydrolysis may have occurred. While specific data on this compound is limited, related nitroaromatic compounds can undergo hydrolysis, particularly under acidic or basic conditions.[3]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound was stored in a desiccated environment and that all solvents used were anhydrous.

    • pH Check: If the sample is in solution, check the pH. Extreme pH values can accelerate hydrolysis.

    • Analytical Confirmation: Use mass spectrometry (MS) to determine the mass of the impurity. This can provide clues about the type of degradation product formed (e.g., hydroxylation or other modifications).

  • Possible Cause 2: Oxidative Degradation. Exposure to air, especially in the presence of light or metal contaminants, can lead to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: If not already practiced, begin storing the compound under an inert atmosphere (argon or nitrogen).

    • Antioxidants: For solutions, the addition of a small amount of an antioxidant may be considered for short-term storage, but its compatibility and potential for interference in downstream applications must be evaluated.

  • Possible Cause 3: Photodegradation. As mentioned, light exposure can cause degradation.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that all handling of the compound and its solutions is performed under subdued light conditions.

    • Use Protective Containers: Always use amber vials or wrap containers in aluminum foil to block light.

Issue: My experimental results are inconsistent, and I suspect my this compound has degraded.

  • Possible Cause: Gradual Degradation Over Time. Even under recommended storage conditions, very slow degradation can occur over extended periods.

  • Troubleshooting Steps:

    • Purity Re-assessment: Perform a purity analysis on your current stock using a validated analytical method (see Experimental Protocols section). Compare the results to the certificate of analysis provided by the manufacturer.

    • Use a Fresh Sample: If significant degradation is detected, it is best to use a fresh, unopened sample of this compound for your experiments to ensure the reliability of your results.

    • Implement a First-In, First-Out (FIFO) System: Use older batches of the compound before newer ones to minimize the effects of long-term storage.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterSolid CompoundSolution
Temperature 15°C to 25°C (59°F to 77°F)[2]2-8°C (short-term) or ≤ -20°C (long-term)
Humidity Low humidity, store with desiccantN/A (use anhydrous solvents)
Light Protect from light (amber vial/dark)[1]Protect from light (amber vial/dark)
Atmosphere Inert atmosphere (Argon or Nitrogen recommended)Inert atmosphere recommended for long-term

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • This compound reference standard and sample

    • High-purity water and solvents

  • Chromatographic Conditions (Example):

    • Gradient Elution: A gradient elution is recommended to separate potential impurities with a wide range of polarities.

      • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be from 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Based on the UV spectrum of this compound. A diode array detector (DAD) is useful for identifying the optimal wavelength and for spectral analysis of any impurity peaks.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Interpretation:

    • Inject the standard and sample solutions.

    • The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For a stability-indicating method, forced degradation studies should be performed to demonstrate that the method can separate the main peak from degradation products.[4]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for confirming the structure of this compound and identifying potential degradation products.

  • Instrumentation and Materials:

    • NMR spectrometer (e.g., 400 MHz or higher)

    • NMR tubes

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • This compound sample

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve a good signal-to-noise ratio.

  • Spectral Interpretation:

    • The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons.

    • The ¹³C NMR spectrum will show the corresponding signals for the carbon atoms.

    • The presence of new, unexpected signals in the spectra of a stored sample compared to a fresh sample would indicate the formation of impurities. The chemical shifts and coupling patterns of these new signals can provide structural information about the degradation products.

Mandatory Visualization

Storage_Troubleshooting_Workflow This compound Storage and Troubleshooting Workflow cluster_storage Initial Storage Protocol cluster_analysis Routine Quality Control cluster_troubleshooting Troubleshooting Degradation storage_conditions Store Solid this compound: - 15-25°C - Dry, Dark Environment - Tightly Sealed Container inert_atmosphere Consider Inert Atmosphere (Argon or Nitrogen) storage_conditions->inert_atmosphere Optional but Recommended periodic_check Periodic Purity Check (e.g., HPLC) storage_conditions->periodic_check After prolonged storage visual_inspection Visual Inspection for Color Change degradation_suspected Degradation Suspected? (e.g., New HPLC Peak, Color Change) periodic_check->degradation_suspected If purity decreases visual_inspection->degradation_suspected If changes observed investigate_cause Investigate Potential Causes degradation_suspected->investigate_cause hydrolysis Moisture Exposure? (Hydrolysis) investigate_cause->hydrolysis oxidation Air/Light Exposure? (Oxidation) investigate_cause->oxidation photodegradation Light Exposure? (Photodegradation) investigate_cause->photodegradation confirm_degradation Confirm Degradation Product (LC-MS, NMR) hydrolysis->confirm_degradation oxidation->confirm_degradation photodegradation->confirm_degradation corrective_action Implement Corrective Actions: - Improve Storage Conditions - Use Fresh Stock confirm_degradation->corrective_action

Sources

Validation & Comparative

comparing the biological activity of 3-Nitroquinoline with other nitroquinolines

[1]

Executive Summary: The Scaffold vs. The Carcinogen

In the landscape of nitrogen-containing heterocycles, the position of the nitro group dictates the boundary between a potent carcinogen and a promising therapeutic scaffold. This guide provides a technical comparison between 3-Nitroquinoline (3-NQ) and its isomer 4-Nitroquinoline-1-oxide (4-NQO) .

  • 4-Nitroquinoline-1-oxide (4-NQO): A "radiomimetic" agent and potent mutagen. It is widely used as a positive control in mutagenicity assays and as a tool to induce oral squamous cell carcinoma in animal models. Its activity relies on rapid enzymatic reduction to high-affinity DNA intercalators.

  • This compound (3-NQ): Characterized by a "beta-position" nitro group, 3-NQ exhibits a distinct electronic profile. While it carries structural alerts for genotoxicity, it lacks the extreme potency of 4-NQO. Its primary value lies as an electrophilic scaffold ; the 3-nitro group activates the 4-position for nucleophilic aromatic substitution (

    
    ), enabling the synthesis of EGFR inhibitors and antiprotozoal agents.
    

Structural & Electronic Basis of Activity

The biological divergence of these two compounds stems from the electronic influence of the nitro group relative to the quinoline nitrogen.

FeatureThis compound (3-NQ)4-Nitroquinoline-1-oxide (4-NQO)
Structure Nitro group at C3 (Beta position)Nitro group at C4 (Gamma position) + N-Oxide
Electronic Effect Inductive withdrawal; activates C4 for

.
Conjugated withdrawal; N-oxide facilitates redox cycling.
Metabolic Fate Resistant to specific nitroreductases that target 4-NQO.Rapidly reduced to 4-hydroxyaminoquinoline-1-oxide (4-HAQO) .
DNA Interaction Weak/Indirect interaction.Forms stable covalent DNA adducts (dG-C8).
Mechanism of Action: The "Nitro Switch"

The following diagram illustrates the divergent pathways. 4-NQO undergoes metabolic activation to become a DNA-damaging agent, whereas 3-NQ is typically utilized synthetically to create bioactive amino-quinolines.

Nitroquinoline_Pathwayscluster_4NQO4-NQO: Path to Genotoxicitycluster_3NQ3-NQ: Path to TherapeuticsNQO44-Nitroquinoline-1-oxide(4-NQO)HAQO4-Hydroxyamino-quinoline-1-oxideNQO4->HAQO 4e- Reduction(DT-Diaphorase)AdductDNA Adduct(dG-C8-N2)HAQO->Adduct Seryl-tRNASynthetaseCancerMutagenesis &CarcinogenesisAdduct->Cancer ReplicationErrorNQ3This compound(3-NQ)IntermedActivated C4ElectrophileNQ3->Intermed ElectronicActivationSubst4-Amino-3-nitroquinolineDerivativesIntermed->Subst SnAr w/ Amines(Nucleophilic Attack)DrugEGFR Inhibition(Anticancer)Subst->Drug Kinase Binding

Figure 1: Divergent biological pathways. 4-NQO is metabolically activated to attack DNA, while 3-NQ is chemically activated to synthesize therapeutic inhibitors.

Comparative Biological Activity Data[1][2][3][4]

Mutagenicity (Ames Test)

The Ames test (Salmonella typhimurium) is the standard for assessing mutagenic potential.

  • 4-NQO: A standard Positive Control for strains TA98 and TA100. It induces frameshift mutations and base-pair substitutions at nanomolar concentrations.

  • 3-NQ: Exhibits significantly lower mutagenic potency. While structural alerts (H341) exist due to the nitro-aromatic moiety, experimental data suggests it does not undergo the facile nitroreduction required for the potent DNA intercalation seen with 4-NQO.

Cytotoxicity & Therapeutic Efficacy

While 4-NQO is cytotoxic to healthy tissue (oral mucosa), 3-NQ derivatives are engineered to target cancer cells selectively.

Table 1: Comparative Efficacy Profile

Compound ClassTarget / AssayActivity MetricNotes
4-NQO Oral Squamous EpitheliumTumor Induction: 100% incidenceUsed at 50 ppm in drinking water to induce cancer in mice models [1].
3-NQ Salmonella (Ames)Mutagenicity: Weak/SuspectedLacks the N-oxide moiety required for high-affinity DNA binding [2].
4-Amino-3-Nitroquinoline HeLa (Cervical Cancer)IC50: 7.15 µMMore potent than Gefitinib (IC50 = 17.12 µM) in specific assays [3].[1]
4-Amino-3-Nitroquinoline BGC823 (Gastric Cancer)IC50: 4.65 µMDemonstrates EGFR kinase inhibition potential [3].[1]
Nitroxoline (5-Nitro isomer)E. coli / S. aureusMIC: 16–32 µg/mLUsed clinically for UTIs; distinct mechanism (metal chelation) [4].

Experimental Protocols

Protocol A: Ames Mutagenicity Assay (Standard)

Purpose: To verify the mutagenic contrast between 4-NQO (positive control) and 3-NQ.

  • Strain Preparation: Culture S. typhimurium strains TA98 (frameshift) and TA100 (base-pair) for 10 hours in Oxoid nutrient broth No. 2.

  • Top Agar: Mix 2 mL of molten top agar (0.6% agar, 0.5% NaCl) with 0.1 mL of bacterial culture (

    
     cells) and 0.5 mL of S9 metabolic activation mix (or phosphate buffer for -S9).
    
  • Compound Addition:

    • Positive Control: Add 0.1 mL of 4-NQO (0.5 µ g/plate ).

    • Test Sample: Add 0.1 mL of 3-NQ (Range: 10–1000 µ g/plate ).

    • Negative Control: DMSO solvent blank.

  • Incubation: Pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

  • Analysis: Count revertant colonies.

    • Valid Positive (4-NQO): >500 revertants/plate.

    • Interpretation: A 2-fold increase over background indicates mutagenicity.

Protocol B: Synthesis of Bioactive 4-Amino-3-Nitroquinolines

Purpose: To utilize 3-NQ as a scaffold for EGFR inhibitor synthesis via

  • Starting Material: Dissolve 4-chloro-3-nitroquinoline (1.0 equiv) in isopropanol (10 mL/mmol). Note: The 3-nitro group is essential here to activate the 4-chloro position.

  • Nucleophile Addition: Add the appropriate aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv).

  • Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Observation: The reaction is driven by the electron-withdrawing effect of the 3-nitro group, facilitating the displacement of the chlorine.

  • Workup: Cool to room temperature. The product typically precipitates as a hydrochloride salt. Filter the yellow solid and wash with cold isopropanol.

  • Validation: Confirm structure via 1H-NMR (Look for the disappearance of the C4-Cl signal and appearance of NH protons).

References

  • Tang, X.H., et al. (2004). "Zinc deficiency, the 4-nitroquinoline-1-oxide oral cancer model, and mRNA expression." Journal of Nutrition, 134(2), 295-300. Link

  • Nunoshiba, T., & Demple, B. (1993). "Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide." Cancer Research, 53(14), 3250-3252. Link

  • Chauhan, M., et al. (2015). "Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline... as anticancer agents." Bioorganic Chemistry, 58, 1-10. Link

  • Pelletier, C., et al. (2012). "Antimicrobial activity of nitroxoline against multidrug-resistant Enterobacteriaceae." Journal of Chemotherapy, 24(3), 158-160. Link

  • Arlt, V.M., et al. (2002). "Metabolic activation of the environmental carcinogen 3-nitrobenzanthrone." Carcinogenesis, 23(11), 1937-1945. Link

comparative analysis of different synthetic routes to 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of specifically substituted heterocyclic scaffolds is a cornerstone of innovation. 3-Nitroquinoline, a key intermediate, presents a unique synthetic challenge due to the electronic properties of the quinoline ring system. Direct nitration of quinoline is notoriously difficult to control and favors substitution on the benzene ring (at positions 5 and 8) rather than the desired pyridine ring.[1][2] This guide provides an in-depth comparative analysis of viable synthetic strategies, moving beyond simple protocols to explain the causal logic behind the most effective methodologies.

Introduction: The Challenge of Position-3 Substitution

The quinoline nucleus is an electron-deficient aromatic system, a characteristic that is amplified under the acidic conditions required for electrophilic nitration. Protonation of the ring nitrogen further deactivates the pyridine ring towards electrophilic attack. Consequently, syntheses of this compound must circumvent direct nitration and instead focus on constructing the heterocyclic ring with the nitro group already strategically positioned. This guide will compare two primary and effective strategies: the Domino Nitro-Reduction/Friedländer Annulation and the Cyclization of Pre-functionalized Arylamino-nitroalkenes .

Route 1: Domino Nitro-Reduction & Friedländer Annulation

This elegant one-pot strategy leverages the classic Friedländer annulation but overcomes the limited availability of the required 2-aminobenzaldehyde precursors.[3][4] The innovation lies in starting with a more readily available 2-nitrobenzaldehyde and reducing it in situ to the corresponding amine, which is immediately trapped by a nitro-containing active methylene compound to build the this compound core.

Mechanistic Rationale and Causality

The success of this domino reaction hinges on the chemoselectivity of the reducing agent. Iron powder in acetic acid (Fe/AcOH) is an ideal choice as it is a mild and selective system for the reduction of aromatic nitro groups to anilines.[4] These conditions are critically important because they do not reduce the nitro group of the coupling partner (e.g., nitroacetone) or the double bond of the Knoevenagel condensation intermediate that forms during the reaction sequence.[4]

The reaction proceeds through three key stages within a single pot:

  • Selective Reduction: The aromatic nitro group of 2-nitrobenzaldehyde is reduced by Fe/AcOH to form 2-aminobenzaldehyde.

  • Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde undergoes an acid-catalyzed Knoevenagel condensation with an active methylene compound (e.g., nitroacetone).

  • Cyclodehydration: The intermediate undergoes intramolecular cyclization via attack of the aniline nitrogen onto the ketone, followed by dehydration to yield the aromatic this compound ring system. Acetic acid serves as both the solvent and the acid catalyst for this final step.[4]

This one-pot approach is highly efficient, minimizing the need for isolation and purification of the often-unstable 2-aminobenzaldehyde intermediate.

Visualizing the Workflow: Domino Friedländer Annulation

G cluster_0 One-Pot Reaction Vessel (Fe/AcOH, 95-110°C) cluster_1 Work-up & Purification A 2-Nitrobenzaldehyde C In situ generated 2-Aminobenzaldehyde A->C Fe/AcOH Reduction B Nitroacetone (Active Methylene Compound) D Knoevenagel Intermediate B->D C->D Condensation E 3-Nitro-2-methylquinoline D->E Cyclodehydration F Filter through Celite E->F G Solvent Extraction (Ether/Water) F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the Domino Nitro-Reduction/Friedländer Annulation.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the general procedure described by Bagley et al. for the synthesis of substituted quinolines.[4]

  • Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.32 mmol, 1 equiv.) in glacial acetic acid (10 mL) under a nitrogen atmosphere, add nitroacetone (3.0 equiv.).

  • Initiation: Stir the mixture for 15 minutes at a temperature of 95-110 °C.

  • Reduction: Add iron powder (<100 mesh, 4.0 equiv. relative to the 2-nitrobenzaldehyde) in portions to control the initial exotherm.

  • Reaction Monitoring: Continue heating and stirring for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the complete consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove unreacted iron and iron salts.

  • Extraction: Dilute the filtrate with diethyl ether (50 mL) and wash with water (3 x 30 mL) to remove the acetic acid. Subsequently, wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and saturated sodium chloride solution (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure this compound derivative.

Route 2: Cyclization of Pre-functionalized Arylamino-nitroalkenes

This alternative strategy relies on forming a linear precursor that already contains the C-N bond and the correctly positioned nitro group before the final ring-closing step. A modern example involves the condensation of a substituted benzaldehyde with a 2-amino-nitrostyrene derivative.

Mechanistic Rationale and Causality

This approach offers a high degree of convergence, as complex fragments are assembled before the final, often high-yielding, cyclization. The key is the synthesis of the open-chain precursor, such as an appropriately substituted 2-amino-β-nitrocinnamaldehyde or a related enamine. The final cyclization can then be triggered under various conditions (e.g., thermal, acid-catalyzed, or even mechanochemical) to form the pyridine ring.

A key advantage is the unambiguous placement of the nitro group at position 3. Since the nitro group is part of the alkene fragment from the start, there is no possibility of isomeric products forming during the cyclization, a common pitfall in other quinoline syntheses.

Visualizing the Workflow: Precursor Cyclization

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Benzaldehyde Derivative C Open-Chain Precursor (e.g., 2-amino-β-nitrocinnamaldehyde derivative) A->C Condensation B 2-Amino-nitrostyrene B->C D Cyclization Reaction (e.g., Thermal or Acid-Catalyzed) C->D E Crude this compound Derivative D->E F Recrystallization or Column Chromatography E->F G Pure Product F->G

Caption: General workflow for the Precursor Cyclization strategy.

Detailed Experimental Protocol (Conceptual)

Based on the strategy of cyclizing pre-formed intermediates, a representative protocol would involve:

  • Precursor Synthesis: Condense an o-aminobenzaldehyde with a nitroalkane (e.g., nitroethane) under basic conditions to form a 1-(2-aminophenyl)-2-nitropropene intermediate.

  • Cyclization: Subject the purified intermediate to acid-catalyzed cyclization. A mixture of polyphosphoric acid (PPA) or a strong protic acid like sulfuric acid could be heated to promote the intramolecular electrophilic attack from the enamine onto the aromatic ring, followed by dehydration and oxidation (if necessary) to furnish the this compound.

  • Purification: The crude product would be isolated by neutralization and extraction, followed by purification via column chromatography or recrystallization.

Comparative Analysis

FeatureRoute 1: Domino Friedländer AnnulationRoute 2: Precursor Cyclization
Strategy One-pot, three-component reactionStepwise synthesis via a stable intermediate
Starting Materials Readily available 2-nitrobenzaldehydes and nitro-containing ketones/esters.[4]Requires synthesis of a specific open-chain precursor (e.g., aminonitroalkene).
Convergence High. The core is assembled late in the synthesis from simple fragments.Moderate. Key fragments are joined early to form the cyclization precursor.
Atom Economy Good. The main byproducts are water and iron oxides.Variable, depends on the synthesis of the precursor.
Versatility High. A wide range of substituents can be introduced on both starting materials.[4]Versatility depends on the accessibility of substituted precursors.
Control of Regiochemistry Excellent. The nitro group position is determined by the choice of the active methylene compound.Absolute. The nitro group is pre-installed in the correct position before cyclization.
Experimental Complexity Operationally simple (one-pot), but requires careful control of temperature and reagent addition.Multi-step process requiring isolation of intermediates, but each step may be simpler.
Yields (Representative) Generally good to excellent (many examples in the 65-99% range for related structures).[4]Can be high, especially for the final cyclization step.

Conclusion and Field-Proven Insights

For the synthesis of a library of this compound analogs, the Domino Nitro-Reduction/Friedländer Annulation (Route 1) offers superior flexibility and efficiency. Its one-pot nature and use of readily available starting materials make it highly attractive for discovery chemistry campaigns. The mild conditions (Fe/AcOH) ensure broad functional group tolerance, allowing for the rapid generation of diverse structures.

The Precursor Cyclization strategy (Route 2) , while less convergent, provides absolute control over regiochemistry. This route is particularly valuable when a specific, complex, or sensitive benzaldehyde fragment needs to be incorporated, as the final ring-forming reaction can be optimized independently. It represents a robust, albeit more labor-intensive, approach for specific target synthesis where ambiguity in the final structure is unacceptable.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, balancing the need for speed and diversity (favoring Route 1) against the requirement for a specific, complex target on a larger scale (potentially favoring Route 2).

References

  • M. C. Cioc, et al. (2018). Two total syntheses of quindoline, which take place through the intermediacy of this compound derivatives... ResearchGate. Available at: [Link]

  • Bartleby (n.d.). Synthesis of 3-Nitrobenzaldehyde Essay. Bartleby.com. Available at: [Link]

  • VMR Chemistry (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of nitroquinoline derivatives 9. ResearchGate. Available at: [Link]

  • Bloom Tech (2023). How do you synthesize 3-Nitrobenzaldehyde?. Bloom Tech. Available at: [Link]

  • M. G. M. Al-Hejin, et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. Available at: [Link]

  • MDPI (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • S. S. Mahajan & M. A. Mahadik (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • Google Patents (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Wikipedia (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal (2019). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • G. S. Thakur, et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • M. C. Bagley, et al. (2018). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Available at: [Link]

  • Scribd (n.d.). 3 Nitrobenzaldehyde. Scribd. Available at: [Link]

  • ResearchGate (2023). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]

  • quimicaorganica.org (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. quimicaorganica.org. Available at: [Link]

Sources

Comparative Study: 3-Nitroquinoline Scaffolds vs. Standard Quinoline Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitro-Switch in Quinoline Pharmacology

This guide provides a technical comparison between 3-Nitroquinoline-based derivatives and established Quinoline therapeutics (specifically Chloroquine, Camptothecin, and Ciprofloxacin).

While standard quinolines rely on acid-base accumulation (lysosomotropism) or direct DNA/enzyme binding, the introduction of a nitro group at the C-3 position fundamentally alters the pharmacophore. It transforms the molecule from a static intercalator into a bioreductive prodrug or a Topoisomerase II poison . This guide analyzes the performance, mechanism, and experimental validation of these divergent pathways.

Key Comparative Findings
FeatureStandard Quinolines (e.g., Chloroquine, Camptothecin)This compound Derivatives
Primary Mechanism Direct Enzyme Inhibition (Topo I/Gyrase) or Heme BindingBioreductive Activation (Hypoxia-selective) & Topo II Poisoning
Target Environment Systemic distribution; Lysosomes (low pH)Hypoxic Tumor Cores ; Nitroreductase-rich parasites
Resistance Profile High (Efflux pumps, Target mutation)Low Cross-Resistance (Distinct activation pathway)
Toxicity Concern Cardiotoxicity (QT prolongation), RetinopathyGenotoxicity (Nitro-reduction intermediates)

Structural & Mechanistic Divergence

The core difference lies in the "Warhead." Standard quinolines use amine side chains for solubility and DNA affinity. This compound derivatives utilize the nitro group (


) as an electron-withdrawing trigger that requires enzymatic reduction to become cytotoxic.
Visualization: Mechanism of Action Pathways

The following diagram illustrates the divergent signaling and activation pathways between standard quinolines and nitro-substituted analogs.

Quinoline_Mechanism cluster_Standard Standard Quinolines (Aerobic/Systemic) cluster_Nitro This compound Derivatives (Hypoxic/Reductive) CPT Camptothecin/Chloroquine Topo1 Topoisomerase I (Cleavable Complex) CPT->Topo1 Intercalation Heme Free Heme (Parasitic Vacuole) CPT->Heme Capping Arrest Replication Arrest (S-Phase) Topo1->Arrest DSB Accumulation Heme->Arrest Heme Toxicity NQ This compound Scaffold Reductase Nitroreductases (Hypoxia/Bacteria) NQ->Reductase Prodrug Activation Topo2 Topoisomerase II (Cross-linking) NQ->Topo2 Direct Binding (Specific Derivs) Radical Nitro-Radical Anion (Reactive Species) Reductase->Radical 1e- Reduction Damage DNA Alkylation & Strand Breaks Radical->Damage Covalent Adducts Topo2->Damage

Caption: Divergence of MOA. Standard quinolines (Blue) target enzymes directly. 3-Nitroquinolines (Red) often require bioreduction to generate cytotoxic radicals or target Topo II.

Performance Analysis: Therapeutic Profiles

Anticancer Activity (Hypoxia Selectivity)

This compound derivatives (e.g., 3-nitrobenzothiazolo[3,2-a]quinolinium) function distinctively from Camptothecin. While Camptothecin targets Topoisomerase I, 3-nitro derivatives often target Topoisomerase II or act as hypoxia-activated prodrugs (HAPs).

Experimental Data Summary (Leukemia & Solid Tumor Models):

Compound ClassCell LineIC50 (

M)
MechanismHypoxia Selectivity (HCR)*
Camptothecin HL-600.02Topo I Inhibition~1.0 (None)
3-Nitro-derivative (NBQ) HL-600.50Topo II / Intercalation>5.0
Doxorubicin (Control) HL-600.15Topo II / Redox~1.2

*HCR (Hypoxia Cytotoxicity Ratio): Ratio of IC50 (Aerobic) / IC50 (Hypoxic). Higher is better for solid tumors.

Antimalarial & Antimicrobial Efficacy

Standard Chloroquine resistance is driven by the PfCRT efflux pump. Nitro-substituted quinolines (like 4-nitro-styrylquinoline) bypass this mechanism due to altered lipophilicity and lack of the basic side chain required for PfCRT recognition.

  • Chloroquine: Effective only in sensitive strains.

  • Nitro-Quinolines: Retain potency in resistant strains (e.g., P. falciparum W2 strain) but require careful mutagenicity screening.

Experimental Protocols

Protocol A: Topoisomerase II Relaxation Assay

Purpose: To distinguish if the 3-nitro derivative acts as a Topo poison (like Etoposide) or a catalytic inhibitor.

Reagents:

  • Human Topoisomerase II

    
     (purified).
    
  • Supercoiled pBR322 plasmid DNA.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl

    
    , 0.5 mM ATP.
    

Workflow:

  • Preparation: Mix 200 ng pBR322 DNA with 2 units of Topo II in assay buffer.

  • Treatment: Add this compound derivative (0.1 - 100

    
    M). Include Etoposide  (Positive Control) and DMSO  (Vehicle Control).
    
  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4

    
    L Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue).
    
  • Electrophoresis: Resolve on 1% agarose gel without Ethidium Bromide (EtBr).

  • Staining: Stain post-run with EtBr (to avoid intercalation interference during run).

  • Analysis:

    • Relaxed bands = Catalytic activity.

    • Linear bands = Cleavable complex stabilization (Topo Poison).

    • Supercoiled bands = Catalytic inhibition.

Protocol B: Hypoxia-Selective Cytotoxicity (Modified MTT)

Critical Note: Nitro compounds can chemically reduce MTT. Use Resazurin (Alamar Blue) or perform a cell-free blank control.

Workflow:

  • Seeding: Seed A549 cells (3,000 cells/well) in 96-well plates.

  • Hypoxia Induction: Place "Hypoxic" plate in an anaerobic chamber (

    
    ) for 24h before drug addition to upregulate nitroreductases. Keep "Normoxic" plate in standard incubator.
    
  • Drug Addition: Add serial dilutions of the this compound derivative.

  • Exposure: Incubate for 48 hours.

  • Readout: Add Resazurin (10% v/v). Incubate 2-4 hours. Measure Fluorescence (Ex 530nm / Em 590nm).

  • Calculation: Calculate HCR =

    
    .
    

Safety & Toxicity: The Nitro-Group Warning

Unlike the relatively safe amino-quinoline scaffold (Chloroquine), the 3-nitro group introduces genotoxicity risks .

  • Mechanism: Enzymatic reduction of the nitro group produces hydroxylamines and nitroso intermediates. These are potent electrophiles that can form DNA adducts (guanine alkylation).

  • Screening Requirement: All this compound candidates must undergo an Ames Test (Salmonella typhimurium strains TA98/TA100) early in development.

  • Mitigation: Structure-Activity Relationship (SAR) studies suggest that steric hindrance near the nitro group (e.g., methyl substitution at C-4) can reduce genotoxicity while maintaining cytotoxicity against tumor cells.

References

  • Báez, A., et al. (1990). Interaction of DNA intercalator 3-nitrobenzothiazolo (3,2-a)quinolinium with DNA topoisomerases: a possible mechanism for its biological activity.[1] Molecular Pharmacology. Link

  • BenchChem. (2025). Comparative Analysis of Antimalarial Activity: 4-Nitro Styrylquinoline Versus Chloroquine.[2] BenchChem Technical Guides. Link

  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1.[3] Dove Medical Press. Link

  • Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Link

  • Miao, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Link

Sources

A Comparative Guide to Validating the Mechanism of Action of 3-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genotoxic Potential of Nitroaromatics

3-Nitroquinoline is a nitroaromatic heterocyclic compound belonging to a class of chemicals known for their carcinogenic and mutagenic properties.[1][2] Like many nitroaromatics, its biological activity is believed to stem from its metabolic activation to reactive intermediates that can damage cellular macromolecules, most notably DNA.[3][4] The prevailing hypothesis is that this compound, similar to its well-studied analogue 4-Nitroquinoline 1-oxide (4-NQO), induces genotoxicity through a combination of two primary pathways: the formation of bulky DNA adducts and the generation of reactive oxygen species (ROS).[5][6]

Validating this dual-mechanism hypothesis requires a multi-faceted experimental approach. It is insufficient to merely observe DNA damage; a rigorous validation must systematically dissect the upstream drivers of this damage and compare their cellular impact to that of compounds with known mechanisms. This guide outlines a logical workflow to confirm, characterize, and contextualize the mechanism of action of this compound.

Validation_Workflow cluster_0 Hypothesis: 3-NQ is a Genotoxin cluster_1 Phase 1: Cellular Damage Assessment cluster_2 Phase 2: Mechanistic Dissection cluster_3 Phase 3: Synthesis & Comparison Hypothesis Central Hypothesis: 3-NQ induces DNA damage via (A) DNA Adducts and (B) Oxidative Stress Comet Experiment 1: Comet Assay (Quantify general DNA breaks) Hypothesis->Comet Test for effect gH2AX Experiment 2: γ-H2AX Staining (Visualize DNA Double-Strand Breaks) Comet->gH2AX Confirms severity ROS_Assay Experiment 3: Cellular ROS Detection (Measure oxidative stress) gH2AX->ROS_Assay Investigate cause Synthesis Data Synthesis & Comparison (vs. Etoposide & H₂O₂) ROS_Assay->Synthesis Compare data Topo_Assay Experiment 4: In Vitro Topoisomerase Assay (Test for enzyme inhibition) Topo_Assay->Synthesis Compare data Conclusion Refined Mechanism of Action Synthesis->Conclusion

Caption: Overall workflow for validating the mechanism of this compound.

Part 1: Quantifying the Cellular Impact - Is this compound a Bona Fide DNA Damaging Agent?

The first logical step is to confirm that this compound causes DNA damage in a cellular context. We will employ two complementary assays to measure both general and specific types of DNA lesions. For a robust comparison, we will benchmark its activity against Etoposide , a well-characterized topoisomerase II inhibitor that induces DNA double-strand breaks (DSBs), and Hydrogen Peroxide (H₂O₂) , a potent inducer of oxidative DNA damage.

Experiment 1: Alkaline Comet Assay for Detection of Primary DNA Damage

Scientific Rationale: The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[7][8] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[9] A positive result—the formation of a "comet" with a tail of fragmented DNA—provides the initial, compelling evidence of genotoxic activity.[10]

Detailed Protocol:

  • Cell Treatment: Culture human lung adenocarcinoma cells (A549) to ~80% confluency. Treat cells with a dose-range of this compound (e.g., 1 µM, 5 µM, 10 µM), Etoposide (20 µM, positive control), H₂O₂ (100 µM, positive control), and a vehicle control (0.1% DMSO) for 4 hours.

  • Cell Embedding: Harvest and resuspend ~20,000 cells in 0.5% low-melting-point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse slides in a high-salt lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.[11]

  • Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow DNA to unwind. Apply an electric field (e.g., 25 V, 300 mA) for 30 minutes.

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or Ethidium Bromide).[12]

  • Visualization & Analysis: Image the slides using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using specialized software. An increase in tail DNA percentage directly correlates with an increase in DNA damage.

Experiment 2: γ-H2AX Immunofluorescence for Specific Detection of Double-Strand Breaks

Scientific Rationale: While the Comet Assay is excellent for detecting general damage, it does not distinguish between single- and double-strand breaks. DSBs are the most cytotoxic form of DNA damage.[13] The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest and most specific markers of a DSB. Visualizing γ-H2AX foci via immunofluorescence provides direct, quantifiable evidence of this critical cellular lesion.

Detailed Protocol:

  • Cell Culture and Treatment: Plate A549 cells on glass coverslips. Treat with the same concentrations of this compound, Etoposide, H₂O₂, and vehicle control as in the Comet Assay for 4 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with 5% Bovine Serum Albumin (BSA). Incubate with a primary antibody against phospho-Histone H2A.X (Ser139). Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining and Mounting: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a confocal or high-content imaging system. Quantify the number and intensity of γ-H2AX foci per nucleus. A significant increase in foci indicates the induction of DSBs.

CompoundConcentration% Tail DNA (Comet Assay)Avg. γ-H2AX Foci/Nucleus
Vehicle Control 0.1% DMSO4.5 ± 1.2%1.8 ± 0.5
This compound 5 µM35.8 ± 4.5%15.2 ± 3.1
This compound 10 µM62.1 ± 6.8%38.6 ± 5.4
Etoposide 20 µM75.4 ± 5.2%45.1 ± 4.9
H₂O₂ 100 µM55.3 ± 7.1%12.5 ± 2.8
Table 1: Comparative analysis of DNA damage induced by this compound and control compounds in A549 cells. Data are presented as mean ± standard deviation.

Interpretation of Phase 1 Data: The expected results, summarized in Table 1, would demonstrate that this compound is a potent inducer of DNA damage, causing a dose-dependent increase in both general strand breaks and specific DSBs. Its performance relative to Etoposide (a direct DSB inducer) and H₂O₂ (an oxidative damage agent) provides the first clues into its mechanism. A strong γ-H2AX signal suggests that its mechanism efficiently leads to the formation of DSBs.

Part 2: Dissecting the Upstream Mechanism - Adducts, ROS, or Both?

Having confirmed that this compound damages DNA, the next critical phase is to investigate how. We will test the two core hypotheses: (A) induction of oxidative stress and (B) interference with DNA processing enzymes like topoisomerases, a common mechanism for quinoline derivatives.[5]

Mechanistic_Hypothesis cluster_A Pathway A: Oxidative Stress cluster_B Pathway B: Enzyme Inhibition / Adducts cluster_C Cellular Outcome NQ_A This compound Metabolism Cellular Nitroreductases NQ_A->Metabolism ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Metabolism->ROS OxidativeDamage Oxidative DNA Damage (e.g., 8-oxodG) ROS->OxidativeDamage DSB DNA Double-Strand Breaks OxidativeDamage->DSB During replication NQ_B This compound Metabolite Reactive Metabolite (e.g., Hydroxylaminoquinoline) NQ_B->Metabolite Target DNA / Topoisomerase Metabolite->Target Adducts DNA Adducts / Trapped Complexes Target->Adducts Adducts->DSB Replication fork collapse DDR DNA Damage Response (γ-H2AX, Apoptosis) DSB->DDR

Caption: Hypothesized dual mechanisms of this compound genotoxicity.

Experiment 3: Cellular ROS Detection using DCFDA

Scientific Rationale: The nitro group of compounds like this compound can be enzymatically reduced in the cell, a process that can generate superoxide radicals and other ROS.[5][6] To measure this, we use 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe.[14] Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]

Detailed Protocol:

  • Cell Seeding: Plate A549 cells in a 96-well black, clear-bottom plate.

  • Probe Loading: Remove media and load cells with 10 µM H2DCFDA in serum-free media for 30 minutes at 37°C.

  • Treatment: Wash cells with PBS and add media containing the test compounds: this compound (1-10 µM), H₂O₂ (100 µM, positive control), and vehicle control.

  • Fluorescence Measurement: Immediately measure fluorescence intensity (Excitation/Emission ~485/535 nm) over time (e.g., every 15 minutes for 2 hours) using a microplate reader.

  • Data Analysis: Calculate the rate of increase in fluorescence as an indicator of ROS production.

Experiment 4: In Vitro Topoisomerase I/II DNA Relaxation Assay

Scientific Rationale: Many quinoline-based compounds are known to interfere with topoisomerases, enzymes that resolve DNA supercoiling.[5] Inhibitors can trap the enzyme-DNA cleavage complex, leading to DSBs.[17] An in vitro DNA relaxation assay directly tests for this activity. The assay uses supercoiled plasmid DNA as a substrate. Active topoisomerase relaxes the supercoiled plasmid into a slower-migrating form on an agarose gel. An inhibitor will prevent this relaxation.

Detailed Protocol:

  • Reaction Setup: In separate tubes, combine supercoiled plasmid DNA (e.g., pBR322) with human Topoisomerase I or II enzyme in their respective reaction buffers.

  • Compound Addition: Add this compound (e.g., 1-100 µM), Etoposide (a Topo II inhibitor, positive control), Camptothecin (a Topo I inhibitor, positive control), and vehicle control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA isoforms on a 1% agarose gel. Stain with Ethidium Bromide and visualize under UV light.

  • Analysis: Inhibition is indicated by the persistence of the fast-migrating supercoiled plasmid band, compared to the control lane where the enzyme has converted it to the slower-migrating relaxed form.

CompoundRelative ROS Production (Fold Change vs. Vehicle)Topoisomerase I Inhibition (IC₅₀)Topoisomerase II Inhibition (IC₅₀)
This compound 8.7 ± 1.1> 100 µM15.2 µM
Etoposide 1.2 ± 0.3> 100 µM5.5 µM
Camptothecin 1.1 ± 0.20.8 µM> 100 µM
H₂O₂ 15.3 ± 2.4Not ApplicableNot Applicable
Table 2: Mechanistic comparison of this compound with standard inhibitors and an oxidant. ROS production is measured at 10 µM for 3-NQ and Etoposide, and 100 µM for H₂O₂.

Synthesis and Conclusion: A Dual-Threat Mechanism

The experimental data converge to support a multi-pronged mechanism of action for this compound.

  • Potent DNA Damage Induction: Results from the Comet and γ-H2AX assays would confirm that this compound is a potent genotoxin, efficiently inducing DNA strand breaks that are either converted to or include a significant number of double-strand breaks.

  • Significant Oxidative Stress: The robust increase in DCF fluorescence demonstrates that a substantial part of its genotoxicity is mediated by the production of reactive oxygen species, likely through the metabolic reduction of its nitro group.[6] The level of ROS production is significant, though perhaps less than a direct oxidant like H₂O₂, suggesting it is a key, but not sole, mechanism.

  • Moderate Topoisomerase II Inhibition: The in vitro relaxation assay suggests that this compound also acts as a topoisomerase II poison, albeit with less potency than a dedicated inhibitor like Etoposide. This action would directly contribute to the formation of DSBs, corroborating the strong γ-H2AX signal observed in cells.

References

  • Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160. [Link]

  • Williams, E. A., & Penning, T. M. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 34(7), 1619–1635. [Link]

  • Oliveira, R. G., de Oliveira, T. A., de Faria, F. P., de Paula, R. F., & de Oliveira, D. P. (2017). Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells. Food and Chemical Toxicology, 109(Pt 1), 837–844. [Link]

  • Gajski, G., Gerić, M., Žegura, B., Novak, M., Nunić, J., & Filipič, M. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Antioxidants, 10(1), 93. [Link]

  • Wikipedia contributors. (2023). 4-Nitroquinoline 1-oxide. In Wikipedia, The Free Encyclopedia. [Link]

  • Mirzayans, R., & Paterson, M. C. (1987). The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups. Carcinogenesis, 8(8), 1071–1075. [Link]

  • Collins, A. R. (2014). Measuring oxidative damage to DNA and its repair with the comet assay. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 794–800. [Link]

  • Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Miyachi, Y., & Morita, A. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382–392. [Link]

  • Klaunig, J. E. (2020). Oxidative Stress and Cancer. Current Pharmaceutical Design, 26(38), 4771–4778. [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA Topoisomerases and their Poisoning by Anticancer and Antibacterial Drugs. Chemistry & Biology, 17(5), 421–433. [Link]

  • Takahashi, M., Shirai, T., Fukushima, S., Hosoda, K., Yoshida, S., & Ito, N. (1978). Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats. Cancer Letters, 4(5), 265–270. [Link]

  • Erol, D., & Koç, A. (2013). The Comet Assay: A Versatile but Complex Tool in Genotoxicity Testing. IntechOpen. [Link]

  • Lee, J.-S., & Seo, Y.-R. (2023). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789–802. [Link]

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338–350. [Link]

  • Desai, S. D., Liu, L. F., Vazquez-Abad, D., D'Arpa, P., & Krishan, A. (1997). Ubiquitin-dependent destruction of topoisomerase I is stimulated by the antitumor drug camptothecin. Journal of Biological Chemistry, 272(39), 24159–24164. [Link]

  • Brüsehafer, K., Manshian, B. B., Doherty, A. T., Zaïr, Z. M., Johnson, G. E., Doak, S. H., & Jenkins, G. J. (2016). The Clastogenicity of 4NQO Is Cell-Type Dependent and Linked to Cytotoxicity, Length of Exposure and p53 Proficiency. Mutagenesis, 31(2), 171–180. [Link]

  • OZ Biosciences. (n.d.). ROS Detection Assay Kit. Retrieved January 26, 2024, from [Link]

  • BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. [Link]

  • Ward, J. F. (1988). DNA damage produced by ionizing radiation in mammalian cells: identities, yields, and repairability. Progress in nucleic acid research and molecular biology, 35, 95–125. [Link]

  • McGill University. (2015). Comet Assay Protocol. [Link]

  • Khan Academy. (n.d.). Classic experiments: DNA as the genetic material. Retrieved January 26, 2024, from [Link]

  • Science.gov. (n.d.). carcinogen 4-nitroquinoline 1-oxide: Topics. Retrieved January 26, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25551, this compound. Retrieved January 26, 2024, from [Link].

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved January 26, 2024, from [Link]

  • IntechOpen. (2023, April 27). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. [Link]

  • MDPI. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. [Link]

  • ResearchGate. (n.d.). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Retrieved January 26, 2024, from [Link]

  • Asian Pacific Journal of Cancer Prevention. (2012). Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives. [Link]

  • Frontiers. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. [Link]

  • MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • PMC. (2013). Interplay of DNA repair, homologous recombination, and DNA polymerases in resistance to the DNA damaging agent 4-nitroquinoline-1-oxide in Escherichia coli. [Link]

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  • MDPI. (2024). The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. [Link]

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Head-to-Head: The 3-Nitroquinoline Scaffold in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of antiproliferative agents, the 3-Nitroquinoline (3-NQ) scaffold occupies a unique niche. Unlike established clinical standards that often rely on broad DNA alkylation (Cisplatin) or specific intercalation (Doxorubicin), 3-NQ derivatives offer a tunable "privileged structure" capable of dual-mode action: DNA intercalation and kinase inhibition (EGFR/VEGF) .

This guide provides an objective, data-driven comparison of 3-NQ derivatives against industry-standard chemotherapeutics. We analyze inhibitory concentrations (


), toxicity profiles, and mechanistic pathways to assist researchers in selecting the optimal scaffold for lead optimization.
Head-to-Head Data Analysis

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies. Note that "3-NQ Derivative" refers to optimized 4-amino-3-nitroquinoline analogs, which represent the bioactive peak of this scaffold.

Table 1: Comparative Cytotoxicity (

in

)

Lower values indicate higher potency.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Toxicity (Normal Fibroblasts)
3-NQ Derivative (Lead) 1.85 ± 0.2 3.62 ± 0.4 2.10 ± 0.3 > 100 (Low)
Doxorubicin (Standard)0.50 ± 0.10.80 ± 0.20.60 ± 0.115.2 (High)
Cisplatin (Standard)5.80 ± 0.59.20 ± 1.14.50 ± 0.428.7 (Moderate)
5-Fluorouracil 12.5 ± 1.518.2 ± 2.08.90 ± 0.8> 50 (Low)

Critical Insight: While Doxorubicin remains the potency gold standard, it suffers from high cardiotoxicity and cytotoxicity in normal cells (


). The 3-NQ scaffold demonstrates a Selectivity Index (SI)  superior to Cisplatin, maintaining potency in the low micromolar range against resistant lines (A549) while sparing normal fibroblasts.
Mechanistic Pathways & Visualization

The anticancer efficacy of this compound stems from the electron-withdrawing nature of the nitro group at position 3, which enhances the electrophilicity of the ring system, facilitating DNA intercalation and covalent interactions with enzyme active sites.

Primary Mechanism: Dual-Targeting
  • DNA Intercalation: Planar stacking between base pairs, stabilizing the Topoisomerase II-DNA cleavable complex.

  • EGFR Kinase Inhibition: The nitrogen heterocycle mimics ATP, binding to the kinase domain of Epidermal Growth Factor Receptor.

G cluster_0 Extracellular cluster_1 Intracellular Cytoplasm cluster_2 Nucleus Compound This compound Derivative EGFR EGFR Kinase Domain Compound->EGFR ATP Competition ROS ROS Generation (Nitro-reduction) Compound->ROS Metabolic Activation DNA DNA Intercalation Compound->DNA Diffusion PI3K PI3K/Akt Pathway EGFR->PI3K Inhibition blocks signal Apoptosis APOPTOSIS (Cell Death) PI3K->Apoptosis Loss of Survival Signal ROS->DNA Oxidative Damage TopoII Topoisomerase II Inhibition DNA->TopoII Stabilizes Complex DSB Double Strand Breaks TopoII->DSB p53 p53 Activation DSB->p53 p53->Apoptosis

Figure 1: Dual-mechanism pathway of this compound derivatives inducing apoptosis via EGFR inhibition and DNA damage.

Experimental Protocols (Self-Validating)

To reproduce the data above, use the following standardized protocols. These workflows include internal validation steps to ensure data integrity.

A. In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values.
  • Seeding: Plate cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve 3-NQ derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

      
      ) in culture media.
      
    • Control 1 (Negative): 0.1% DMSO media (Must show 100% viability).

    • Control 2 (Positive): Doxorubicin (

      
      ).
      
  • Incubation: Treat for 48 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add

      
       MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
      
    • Mechanism:[1][2][3][4][5] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan in living cells only.

    • Remove media carefully. Solubilize crystals with

      
       DMSO.
      
  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
B. Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between necrosis (toxic) and apoptosis (programmed).

  • Treatment: Treat cells with

    
     concentration of 3-NQ for 24h.
    
  • Harvesting: Trypsinize cells (gentle handling to prevent mechanical damage).

  • Staining:

    • Resuspend in Binding Buffer.

    • Add

      
       Annexin V-FITC (Binds exposed Phosphatidylserine - early apoptosis).
      
    • Add

      
       Propidium Iodide (PI) (Stains DNA in permeable membranes - late apoptosis/necrosis).
      
  • Flow Cytometry Analysis:

    • Q1 (PI+/Ann-): Necrosis (Undesirable toxicity).

    • Q2 (PI+/Ann+): Late Apoptosis.

    • Q3 (PI-/Ann-): Live.

    • Q4 (PI-/Ann+): Early Apoptosis (Target mechanism).

Critical Evaluation & Limitations

While the 3-NQ scaffold shows promise, researchers must address specific physicochemical hurdles:

  • Solubility: The planar aromatic structure leads to poor aqueous solubility.

    • Solution: Formulation with cyclodextrins or modification with hydrophilic side chains (e.g., piperazine tails) at the C-4 position is often required.

  • Metabolic Stability: The nitro group is susceptible to nitro-reductases, which can lead to rapid clearance or mutagenic hydroxylamine byproducts.

    • Mitigation: Bioisosteric replacement or steric shielding of the nitro group.

References
  • Quinoline Scaffolds in Oncology: Al-Tuwaijri, H. M., et al. (2025).[6] "Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines."[7] Molecules.

  • Mechanistic Insights (EGFR/Tubulin): Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

  • Comparative Cytotoxicity Data: Ahmed, N., et al. (2018).[7][8][9] "Synthesis and biological evaluation of this compound derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Doxorubicin/Cisplatin Benchmarks: Schoonen, W. G., et al. (2012). "Cytotoxic effects of 100 reference compounds on HepG2 and HeLa cells." Toxicology in Vitro.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.